molecular formula C17H22N2O4S2 B1669804 Dansylmethionine CAS No. 17039-58-6

Dansylmethionine

Cat. No.: B1669804
CAS No.: 17039-58-6
M. Wt: 382.5 g/mol
InChI Key: ADWOYRHKFIZWFB-AWEZNQCLSA-N
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Description

Dansylmethionine is a chemically modified amino acid where a dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group is attached to methionine. This conjugation creates a valuable fluorescent probe for biochemical and cell biology research. The dansyl group is strongly fluorescent, making this compound an excellent tracer for studying methionine uptake, transport, and localization within biological systems. Its primary research application lies in investigating the dynamics of methylation processes. As a derivative of methionine, which is a precursor to the universal methyl donor S-adenosylmethionine (SAMe) , this compound can serve as a tool to visualize and track aspects of the methionine cycle and cellular transmethylation pathways in vitro. Researchers can utilize this compound in assays to monitor protein-methylating enzyme activity or to study the function of methyltransferases, which are crucial for epigenetic regulation, signal transduction, and metabolism . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S2/c1-19(2)15-8-4-7-13-12(15)6-5-9-16(13)25(22,23)18-14(17(20)21)10-11-24-3/h4-9,14,18H,10-11H2,1-3H3,(H,20,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWOYRHKFIZWFB-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53332-30-2 (cyclohexylammonium salt)
Record name Dansylmethionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017039586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40937760
Record name N-[5-(Dimethylamino)naphthalene-1-sulfonyl]methionine
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URL https://comptox.epa.gov/dashboard/DTXSID40937760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17039-58-6
Record name Dansylmethionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017039586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[5-(Dimethylamino)naphthalene-1-sulfonyl]methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Dansylmethionine structure and chemical formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure and Properties of Dansylmethionine

Executive Summary

This compound is a fluorescent derivative of the essential amino acid L-methionine, engineered for utility as a molecular probe in advanced biochemical and analytical applications. Its core functionality arises from the covalent conjugation of a methionine backbone with a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group. This fluorophore imparts environmentally sensitive emission characteristics to the molecule, making this compound an invaluable tool for researchers and drug development professionals investigating protein structure, enzyme activity, and other molecular interactions. This guide provides a detailed examination of its molecular structure, chemical properties, and the photophysical principles that govern its application.

Molecular Structure and Nomenclature

The chemical identity of this compound is precisely defined by its structure, which is a synthesis of two key moieties: the amino acid and the fluorescent reporter group.

International Union of Pure and Applied Chemistry (IUPAC) Name

The systematic name for this compound according to IUPAC standards is (2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylsulfanylbutanoic acid [1]. This nomenclature precisely describes the stereochemistry and the specific atomic connectivity of the molecule.

Core Structural Components

This compound's structure is best understood by deconstructing it into its two fundamental components:

  • The L-Methionine Backbone : As the foundational structure, L-methionine provides the chiral center ((2S) configuration), the carboxylic acid group, and the characteristic thioether side chain (-CH₂-CH₂-S-CH₃).

  • The Dansyl Group : This functional group, [5-(dimethylamino)naphthalen-1-yl]sulfonyl, is the source of the molecule's fluorescence. It is attached to the alpha-amino group of the methionine backbone via a stable sulfonamide linkage. This bond is formed by the reaction of dansyl chloride with the primary amine of methionine.

G cluster_methionine L-Methionine Backbone cluster_dansyl Dansyl Group C_alpha COOH COOH C_alpha->COOH SideChain_C1 CH₂ C_alpha->SideChain_C1 H H C_alpha->H NH NH C_alpha->NH SideChain_C2 CH₂ SideChain_C1->SideChain_C2 S S SideChain_C2->S CH3 CH₃ S->CH3 Sulfur S Sulfur->NH Sulfonamide Bond O1 O Sulfur->O1 O O2 O Sulfur->O2 O Naphthyl Naphthalene Ring System Sulfur->Naphthyl N_dimethyl N(CH₃)₂ Naphthyl->N_dimethyl

Caption: Structural decomposition of this compound.

Chemical Formula and Physicochemical Properties

The elemental composition and key identifiers for this compound are summarized below. This data is critical for mass spectrometry, analytical chemistry, and formulation development.

PropertyValueSource
Chemical Formula C₁₇H₂₂N₂O₄S₂[1]
Molecular Weight 382.5 g/mol [1]
Canonical SMILES CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(=O)O[1]
InChIKey ADWOYRHKFIZWFB-AWEZNQCLSA-N[1]

Core Photophysical Properties: The Dansyl Fluorophore

The utility of this compound as a molecular probe is entirely dependent on the fluorescence characteristics of its dansyl group.

Mechanism of Fluorescence

The fluorescence of the dansyl moiety is driven by an intramolecular charge transfer (ICT) process. Upon absorption of a photon, an electron is promoted from the electron-donating dimethylamino group to the electron-accepting naphthalene sulfonyl group. The relaxation of this excited state results in the emission of a fluorescent photon.

Spectral Characteristics

The dansyl group has characteristic excitation and emission spectra that are fundamental to its use in fluorescence-based assays.

  • Excitation Maximum: ~335 nm[2]

  • Emission Maximum: ~518 nm[2]

Environmental Sensitivity (Solvatochromism)

A key feature of the dansyl fluorophore is its pronounced solvatochromism—its emission spectrum is highly sensitive to the polarity of its local microenvironment[3].

  • In Non-Polar (Hydrophobic) Environments: The fluorescence emission is typically blue-shifted (shorter wavelength) and exhibits a higher quantum yield (brighter).

  • In Polar (Hydrophilic) Environments: The emission is red-shifted (longer wavelength) and the quantum yield is significantly lower (dimmer).

This property is the cornerstone of its application. When this compound binds to a hydrophobic pocket on a protein, for example, a measurable increase in fluorescence intensity and a blue shift in its emission spectrum can be observed. This phenomenon allows for the quantitative analysis of binding events and conformational changes.

Conceptual Synthesis Workflow

The synthesis of this compound is a standard bioconjugation reaction rooted in nucleophilic substitution. The primary amine of L-methionine acts as the nucleophile, attacking the electrophilic sulfur atom of dansyl chloride.

Experimental Protocol: General Steps
  • Dissolution of L-Methionine: L-methionine is dissolved in an aqueous alkaline buffer (e.g., sodium bicarbonate solution, pH ~9). The alkaline conditions are crucial to deprotonate the amino group, thereby increasing its nucleophilicity.

  • Addition of Dansyl Chloride: Dansyl chloride, typically dissolved in a water-miscible organic solvent like acetone to prevent hydrolysis, is added dropwise to the methionine solution with vigorous stirring.

  • Reaction Incubation: The reaction mixture is stirred at room temperature, often in the dark to prevent photodegradation of the dansyl group, for several hours until completion.

  • Purification: The resulting this compound product is typically purified from unreacted starting materials and byproducts using techniques such as recrystallization or chromatography.

Caption: Conceptual workflow for the synthesis of this compound.

Conclusion

This compound is a precisely defined chemical entity whose scientific utility is derived from the elegant fusion of a biological building block with a powerful, environmentally sensitive fluorophore. A thorough understanding of its structure, chemical formula, and photophysical properties is essential for its effective application in research and development. Its ability to report on the polarity of its local environment provides a direct window into molecular interactions, making it a durable and impactful tool for scientific inquiry.

References

  • PubChem. (2026). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Balzani, V., et al. (n.d.). Effect of protons and metal ions on the fluorescence properties of a polylysin dendrimer containing twenty four dansyl units. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

Sources

Technical Guide: Synthesis and Purification of Dansyl-L-Methionine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dansyl-L-Methionine (DNS-Met) is a fluorescent conjugate resulting from the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride or DNS-Cl) with L-Methionine. While historically pivotal for N-terminal protein sequencing, DNS-Met remains a critical tool in modern biophysics for studying hydrophobic pockets in proteins due to its solvatochromic nature—its fluorescence emission shifts significantly (blue shift) and intensifies in non-polar environments.

This guide provides a rigorous, scalable protocol for the synthesis, purification, and characterization of DNS-Met. Unlike generic recipes, this workflow emphasizes the physicochemical control of pH and phase-transfer kinetics to maximize yield and minimize the primary byproduct, Dansyl sulfonic acid (DNS-OH).

Chemical Principles & Reaction Design

The Reaction Mechanism

The synthesis relies on a nucleophilic substitution at the sulfonyl sulfur atom. The


-amino group of L-Methionine acts as the nucleophile, displacing the chloride ion from DNS-Cl.
  • Key Constraint 1 (Amine Nucleophilicity): The amino group must be unprotonated (

    
    ) to act as a nucleophile. Since the 
    
    
    
    of the
    
    
    -amino group of Methionine is
    
    
    , the reaction pH must be maintained above this threshold (typically pH 9.5–10.5).
  • Key Constraint 2 (Hydrolysis Competition): DNS-Cl is unstable in aqueous base and hydrolyzes to DNS-OH. This is a competing side reaction. If the pH is too high (

    
    ), hydrolysis outcompetes derivatization.
    
The Solvatochromic Effect

DNS-Met exhibits environmental sensitivity.[1] In aqueous buffer (polar), quantum yield is low and emission is red-shifted (~550 nm). In organic solvents or hydrophobic protein pockets, the emission is blue-shifted (~500 nm) with high quantum yield. This property is the basis for its utility as a biological probe.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the critical decision nodes for the synthesis.

ReactionPathway Start Reagents: L-Methionine + DNS-Cl PH_Check pH Check (Target: 9.8) Start->PH_Check Reaction_Main Nucleophilic Attack (R-NH2 -> S-Cl) PH_Check->Reaction_Main pH 9.5-10.5 (Amine reactive) Reaction_Side Hydrolysis (H2O -> S-Cl) PH_Check->Reaction_Side pH > 11 or High Water Content Product Dansyl-L-Methionine (DNS-Met) Reaction_Main->Product Byproduct Dansyl Sulfonic Acid (DNS-OH) Reaction_Side->Byproduct

Caption: Kinetic competition between productive dansylation and hydrolytic degradation controlled by pH.[2][3]

Experimental Protocol: Synthesis

Reagents Required:

  • L-Methionine (>99% purity)

  • Dansyl Chloride (DNS-Cl)[4][5]

  • Sodium Bicarbonate (

    
    )
    
  • Sodium Hydroxide (

    
    , 1M)
    
  • Acetone (HPLC Grade)

  • Deionized Water (Milli-Q)

Step 1: Buffer Preparation

Prepare a 0.4 M Sodium Bicarbonate buffer adjusted to pH 9.8 with NaOH.

  • Why: Carbonate buffers have high buffering capacity in the 9-11 range, preventing acidification by the HCl generated during the reaction.

Step 2: Reactant Solubilization
  • Dissolve 1.0 mmol (149 mg) of L-Methionine in 10 mL of Buffer .

  • Dissolve 1.2 mmol (325 mg) of DNS-Cl in 10 mL of Acetone .

    • Note: DNS-Cl is not water-soluble. Acetone is chosen because it is miscible with water and does not react with the sulfonyl chloride as rapidly as alcohols might.

Step 3: Reaction Initiation
  • Add the DNS-Cl/Acetone solution dropwise to the Methionine/Buffer solution under rapid magnetic stirring.

  • Cover the flask with aluminum foil. (Dansyl derivatives are photosensitive).

  • Allow to react at Room Temperature (20-25°C) for 60-90 minutes .

    • Monitoring: The solution will turn bright yellow. If the yellow color fades rapidly, add more DNS-Cl (hydrolysis occurred too fast).

Step 4: Quenching (Optional but Recommended)

Add 100 µL of 10% Ammonium Hydroxide or Ethylamine.

  • Why: This reacts with any residual DNS-Cl to form Dansyl-amide, preventing it from reacting with the column or interfering during purification.

Purification Strategy

The crude mixture contains:

  • DNS-Met (Product)[2]

  • DNS-OH (Hydrolyzed byproduct - Major impurity)

  • Unreacted Methionine

  • Salts (

    
    , 
    
    
    
    )

We utilize pH-dependent solubility switching for purification.

Purification Workflow
  • Acetone Removal: Rotary evaporate the reaction mixture at 35°C to remove acetone. The aqueous residue remains.

  • Wash (Basic Phase): Extract the aqueous solution (pH ~9.8) with Ethyl Acetate (2 x 10 mL) .

    • Logic: At this pH, DNS-Met is a salt (

      
      ) and stays in the water. Unreacted DNS-Cl (if any) and Dansyl-amide (neutral sulfonamides) move to the organic phase. Discard the organic layer. 
      
  • Acidification: Carefully acidify the aqueous phase to pH 2.5–3.0 using 1M HCl.

    • Observation: The solution may become cloudy as DNS-Met becomes protonated (

      
      ).
      
  • Extraction (Acidic Phase): Extract the acidified aqueous phase with Ethyl Acetate (3 x 15 mL) .

    • Logic: Protonated DNS-Met is hydrophobic and moves to the Ethyl Acetate. DNS-OH is a strong sulfonic acid (

      
      ) and remains ionized/water-soluble or precipitates distinctly.
      
  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and evaporate to dryness.
    

PurificationLogic Crude Crude Mixture (pH 9.8, Aqueous) Wash Wash with Ethyl Acetate (Remove Neutrals) Crude->Wash PhaseSep1 Phase Separation Wash->PhaseSep1 Org1 Organic Phase (Discard: DNS-Amide, DNS-Cl) PhaseSep1->Org1 Aq1 Aqueous Phase (Contains: DNS-Met, DNS-OH) PhaseSep1->Aq1 Acidify Acidify to pH 2.5 (HCl) Aq1->Acidify Extract Extract with Ethyl Acetate Acidify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 Aq2 Aqueous Phase (Discard: Salts, DNS-OH) PhaseSep2->Aq2 Org2 Organic Phase (Product: DNS-Met) PhaseSep2->Org2

Caption: Purification logic exploiting the differential solubility of the carboxylate vs. carboxylic acid forms.

Characterization & Data Analysis

Physicochemical Properties Table
ParameterValue / CharacteristicNotes
Molecular Weight 382.48 g/mol Formula:

Appearance Yellow crystalline solidHygroscopic; store at -20°C.

(Excitation)
330–340 nmUV absorption max.[6][7]

(Emission)
500–550 nmHighly solvent dependent.
Solubility Soluble in MeOH, Acetone, EtOAcPoorly soluble in water (acidic form).
Rf Value (TLC) ~0.5 (Benzene:Pyridine:Acetic Acid)Varies by system; DNS-OH stays at origin.
Validation Methods
  • Thin Layer Chromatography (TLC):

    • Stationary Phase: Silica Gel G.

    • Mobile Phase: Benzene:Pyridine:Acetic Acid (80:20:2).

    • Visualization: UV lamp (365 nm). DNS-Met fluoresces yellow-green; DNS-OH fluoresces blue and stays near the origin.

  • HPLC Analysis:

    • Column: C18 Reverse Phase.[7]

    • Mobile Phase A: 0.1% Acetic Acid in Water.

    • Mobile Phase B: Acetonitrile.[7]

    • Gradient: 10% B to 90% B over 20 mins.

    • Detection: Fluorescence (

      
      ).
      

Troubleshooting & Expert Insights

Common Failure Modes
  • Low Yield / No Reaction:

    • Cause: pH dropped below 9.0 during reaction.

    • Fix: Monitor pH and add small amounts of 1M NaOH or use a stronger buffer capacity (0.5M

      
      ).
      
  • High Background Fluorescence:

    • Cause: Incomplete removal of DNS-OH.

    • Fix: Ensure the acidification step reaches pH 2.5. DNS-OH is very water-soluble; if the aqueous phase is not acidic enough, DNS-Met won't extract fully, but if you don't wash the aqueous phase well, DNS-OH carries over.

  • Methionine Oxidation:

    • Issue: Methionine is easily oxidized to Methionine Sulfoxide (

      
      ).
      
    • Prevention: Perform reaction under Nitrogen (

      
      ) atmosphere. Use fresh Methionine. 
      
      
      
      will elute earlier on Reverse Phase HPLC.
Stability Warning

Dansyl derivatives are photolabile . Always wrap reaction vessels and storage vials in aluminum foil or use amber glass. Store the final solid at -20°C.

References

  • Gray, W. R. (1967). "Dansyl chloride procedure". Methods in Enzymology, 11, 139-151.

  • Tapuhi, Y., et al. (1981). "Dansylation of amino acids for high-performance liquid chromatography analysis". Analytical Biochemistry, 115(1), 123-129.

  • Chen, R. F. (1967). "Fluorescence of dansyl amino acids in organic solvents and protein solutions". Archives of Biochemistry and Biophysics, 120(3), 609-620.

  • Molecular Probes™ Handbook. "Amine-Reactive Probes". Thermo Fisher Scientific.

Sources

Solubility of Dansylmethionine: A Technical Guide to Solvation & Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dansylmethionine (Dansyl-Met) is a fluorescent conjugate of the amino acid methionine and the dansyl fluorophore. Widely utilized as a probe for protein hydrodynamics, N-terminal sequencing, and chiral separation, its utility is strictly governed by its solubility profile. Unlike native methionine, the bulky naphthyl group renders Dansyl-Met significantly more hydrophobic, necessitating specific solvation strategies. This guide provides a comprehensive physicochemical analysis of Dansyl-Met solubility across polar, aprotic, and non-polar systems, integrated with protocols for preparing stable stock solutions for high-sensitivity fluorescence assays.

Physicochemical Profile & Molecular Logic

To understand the solubility of this compound, one must analyze the competition between its two distinct structural domains:

  • The Dansyl Group (Hydrophobic/Fluorogenic): A dimethylaminonaphthalene sulfonyl moiety. It is bulky, planar, and highly lipophilic. It drives the molecule's affinity for organic solvents and is responsible for the compound's intense solvatochromism.

  • The Methionine Backbone (Amphiphilic/Ionic): Contains a thioether side chain and a carboxylic acid. While the carboxyl group (

    
    ) offers potential for ionization, the sulfonamide linkage reduces the basicity of the amino group, shifting the overall character toward hydrophobicity.
    
Key Properties
PropertyValue / Characteristic
Molecular Weight ~382.48 g/mol (Free Acid)
Appearance Yellow to yellow-green crystalline powder
Fluorophore Type Environment-sensitive (Solvatochromic)
Excitation/Emission

/

(Solvent dependent)
Dominant Interaction

-

stacking (Dansyl ring) & H-bonding (Carboxyl)

Solubility Data & Solvent Interactions[3][4]

The following table synthesizes empirical observations and solubility logic for Dansyl-Met. Note that "Solubility" here refers to the ability to form a clear, stable solution suitable for spectroscopic or chromatographic use.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingApplication Notes
Polar Aprotic DMSO (Dimethyl sulfoxide)Excellent (> 50 mg/mL)Primary Stock Solvent. Dissolves rapidly. High boiling point makes it difficult to remove, but ideal for biological spikes (1:1000 dilution).
Polar Aprotic DMF (Dimethylformamide)Excellent (> 50 mg/mL)Alternative stock solvent. often used in peptide synthesis workflows.
Polar Protic Methanol / Ethanol Good (10–25 mg/mL)Preferred for spectroscopic working solutions. Ethanol is safer for biological systems than Methanol.
Polar Aprotic Acetonitrile (MeCN) Good Standard organic modifier for Reverse-Phase HPLC.
Aqueous Water (Neutral pH) Poor (< 1 mg/mL)Forms cloudy suspensions. Fluorescence is heavily quenched (low Quantum Yield).
Aqueous Alkaline Buffer (pH > 8) Moderate Deprotonation of the carboxyl group (

) increases solubility, though the hydrophobic effect of the Dansyl ring remains dominant.
Non-Polar Hexane / Diethyl Ether Very Poor Practically insoluble. Used to precipitate Dansyl-Met from reaction mixtures.
The Solvatochromic Effect

Researchers must choose solvents not just for dissolution, but for the desired spectral output. Dansyl-Met exhibits a Stokes Shift that varies with solvent polarity.

  • Non-polar/Aprotic solvents: Blue-shifted emission (lower wavelength), higher quantum yield.

  • Polar/Protic solvents (Water): Red-shifted emission (higher wavelength), lower quantum yield due to solvent relaxation and hydrogen bonding.

Mandatory Visualization: Solvation & Workflow

Diagram 1: Solubility Decision Tree & Solvatochromic Logic

This diagram illustrates the decision process for solvent selection based on the intended application (Stock vs. Assay) and the resulting spectral shift.

DansylSolubility Start Dansyl-Met Solid DMSO DMSO / DMF (Polar Aprotic) Start->DMSO Best Solubility MeOH Methanol / MeCN (Organic Volatile) Start->MeOH Good Solubility Water Water / Buffer (Polar Protic) Start->Water Poor Solubility Stock Master Stock (>10 mM) Stable @ -20°C DMSO->Stock BlueShift High QY Blue Shift (Emission ~500nm) DMSO->BlueShift Solvatochromism Spec Spectroscopy Working Soln MeOH->Spec MeOH->BlueShift Cloudy Precipitate / Cloudy Suspension Water->Cloudy RedShift Low QY Red Shift (Emission ~550nm) Water->RedShift Relaxation Stock->Water Dilute 1:1000

Caption: Decision tree correlating solvent choice with solubility success and fluorescence spectral properties (Quantum Yield/Shift).

Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock Solution

Use this protocol for long-term storage and high-reproducibility assays.

Reagents:

  • Dansyl-L-methionine (Powder, stored desicated at -20°C).

  • Anhydrous DMSO (Dimethyl sulfoxide), spectrophotometric grade.

Procedure:

  • Equilibration: Allow the Dansyl-Met vial to warm to room temperature before opening to prevent water condensation (water is a fluorescence quencher).

  • Weighing: Weigh approximately 3.8 mg of Dansyl-Met into a microcentrifuge tube.

    • Calculation:

      
      .
      
  • Solvation: Add 1.0 mL of Anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. The solution should be vibrant yellow and perfectly clear.

    • QC Check: If particles remain, sonicate in a water bath for 2 minutes at ambient temperature.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for >6 months.

Protocol B: Saturation Shake-Flask Method (Solubility Determination)

Use this to determine the exact solubility limit in a novel solvent system (e.g., a specific HPLC mobile phase).

  • Excess Addition: Add Dansyl-Met in excess (e.g., 50 mg) to 1 mL of the target solvent in a glass vial.

  • Agitation: Shake or stir at a constant temperature (25°C) for 24 hours.

  • Separation: Filter the suspension through a 0.22

    
    m PTFE syringe filter (do not use Nylon if using acidic solvents) into a pre-weighed vial.
    
  • Quantification:

    • Gravimetric: Evaporate the solvent and weigh the residue.

    • Spectroscopic: Dilute the filtrate 1:1000 in Ethanol and measure Absorbance at 335 nm (using a known extinction coefficient, typically

      
      ).
      

Troubleshooting & Stability Guide

IssueRoot CauseCorrective Action
Precipitation in Aqueous Buffer Hydrophobic aggregation of the Dansyl ring.Ensure final organic solvent concentration (DMSO/EtOH) is > 1-5% or increase pH to > 8.0 to ionize the carboxyl group.
Loss of Fluorescence Photobleaching or Water Quenching.Store stocks in amber vials. If measuring in water, expect lower intensity; switch to MeOH/EtOH for higher signal.
Spectral Shift (Red) Solvent contamination (water uptake).Use anhydrous solvents. A red shift indicates the fluorophore is sensing a more polar environment.

References

  • Sigma-Aldrich. Product Information: Dansyl-L-methionine. Accessed 2024. Link

  • Evident Scientific. Solvent Effects on Fluorescence Emission. Olympus Microscopy Resource Center. Link

  • Gemeda, F. T. (2017).[1] "A Review on Effect of Solvents on Fluorescent Spectra". Chemical Science International Journal. Link

  • Lakowicz, J. R.Principles of Fluorescence Spectroscopy. Springer.
  • Santa Cruz Biotechnology. Dansyl-DL-methionine cyclohexylammonium salt Safety Data Sheet. Link

Sources

The Mechanism of Dansylation: A Technical Guide for High-Fidelity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dansyl Advantage

Dansylation—the reaction of 1-dimethylaminonaphthalene-5-sulfonyl chloride (Dansyl Chloride or DNS-Cl) with functional groups—remains a gold standard in protein chemistry and chromatography not merely due to tradition, but due to its unique robustness .[1][2] Unlike OPA (o-phthalaldehyde), which yields unstable isoindole derivatives, or FMOC, which requires cumbersome cleavage of excess reagent, dansylation produces chemically stable sulfonamides that survive acid hydrolysis and long-term storage.

This guide deconstructs the dansylation mechanism to its kinetic and thermodynamic roots, providing researchers with the logic required to optimize sensitivity, minimize artifacts, and validate results in complex biological matrices.

The Mechanistic Core: Nucleophilic Substitution at Sulfur

At its heart, dansylation is a nucleophilic substitution reaction at the sulfonyl sulfur atom. Understanding the competition between the target amine and the solvent (hydrolysis) is the key to high-yield derivatization.

The Reaction Pathway

The sulfonyl chloride group (


) is highly electrophilic. The reaction proceeds via an addition-elimination mechanism (often approximated as 

-like) where a nucleophile attacks the sulfur atom, displacing the chloride ion.
  • Activation: The target amine (

    
    ) must be deprotonated to 
    
    
    
    to possess the lone pair required for nucleophilic attack. This dictates the requirement for an alkaline pH (typically
    
    
    pKa of the amine).
  • Attack: The nitrogen lone pair attacks the sulfur center of DNS-Cl.

  • Elimination: Chloride (

    
    ) is expelled, and a proton is removed by the buffer base, forming the stable sulfonamide bond.
    
The "Hydrolytic Trap" (Side Reaction)

The same conditions required to activate the amine (high pH) also activate water (generating


), which acts as a competing nucleophile. This leads to the formation of Dansyl Hydroxide (Dansic Acid) , a blue-fluorescent byproduct that can interfere with chromatographic baselines.
Visualization of the Pathway

The following diagram illustrates the bifurcation between productive derivatization and destructive hydrolysis.

DansylationMechanism DNS Dansyl Chloride (DNS-Cl) Transition Tetrahedral Intermediate DNS->Transition Nucleophilic Attack Amine Target Amine (R-NH2) Amine->Transition Primary Pathway (pH 9.5) Water Hydrolysis (OH- / H2O) Water->Transition Competing Pathway Product Dansyl-Amine (Stable Adduct) Transition->Product Cl- Elimination Byproduct Dansic Acid (Blue Fluorescence) Transition->Byproduct Hydrolysis HCl HCl (Neutralized by Buffer) Transition->HCl

Figure 1: Kinetic competition between amine derivatization and reagent hydrolysis.

Critical Experimental Factors

To maximize the "Signal-to-Noise" ratio of the reaction (Product vs. Dansic Acid), specific variables must be controlled.

pH: The Goldilocks Zone (9.5 – 10.0)
  • pH < 9.0: Most

    
    -amino groups (pKa ~9.6) are protonated (
    
    
    
    ) and non-reactive. Yield drops drastically.
  • pH > 10.5: The concentration of hydroxide ions (

    
    ) increases logarithmically, accelerating the hydrolysis of DNS-Cl faster than the amine reaction.
    
  • Recommendation: Use Lithium Carbonate (

    
    )  or Sodium Carbonate buffer at pH 9.5 . Lithium is preferred for LC-MS applications due to lower ion suppression compared to sodium.
    
Solvent System

DNS-Cl is insoluble in water. It must be dissolved in Acetone or Acetonitrile (ACN).

  • Protocol: The final reaction mixture should be ~50% organic solvent.

  • Caution: Acetone can react with amines to form Schiff bases (artifacts) if left too long or if the DNS-Cl is old. ACN is generally cleaner for high-sensitivity work.

Quenching: The Forgotten Step

Excess DNS-Cl must be destroyed before injection. If active DNS-Cl enters the HPLC column, it will react with the stationary phase or mobile phase amines, permanently increasing background noise.

  • Agent: Ammonium Hydroxide (

    
    ) or Methylamine.
    
  • Mechanism: Reacts with remaining DNS-Cl to form Dansyl-Amide (DNS-

    
    ).[3]
    
  • Benefit: Dansyl-Amide elutes at a predictable retention time, serving as an internal quality control marker for the reaction completion.

Comparative Analysis: Dansyl vs. Alternatives

FeatureDansyl Chloride (DNS-Cl)OPA (o-Phthalaldehyde)FMOC-Cl
Target

&

Amines, Phenols

Amines only

&

Amines
Stability High (Weeks at -20°C)Low (Minutes/Hours)High
Reaction Time Slow (30-60 min @ 50°C)Fast (1-2 min)Medium (10-20 min)
Excess Reagent Hydrolyzes to Dansic AcidNon-fluorescentMust be extracted (Interferes)
Detection UV (254nm) & Fluor (Ex340/Em550)Fluorescence onlyUV & Fluorescence
Major Artifact Dansic Acid (Blue)NoneFMOC-OH

Optimized Experimental Protocol

This protocol is designed for the high-sensitivity analysis of amino acids or biogenic amines via HPLC-FLD/UV.

Reagents
  • Dansyl Chloride Solution: 5 mg/mL in HPLC-grade Acetonitrile (Prepare fresh or store -20°C in dark).

  • Buffer: 0.1 M Lithium Carbonate (

    
    ), adjusted to pH 9.5 with HCl.
    
  • Quenching Solution: 10% Methylamine or Ammonium Hydroxide.

The Workflow

ProtocolWorkflow Step1 1. Mix Sample + Buffer (Adjust pH to 9.5) Step2 2. Add DNS-Cl (Excess) (1:1 v/v Ratio) Step1->Step2 Step3 3. Incubation (40-60°C for 45 mins) Step2->Step3 Darkness required Step4 4. Quenching (Add NH4OH, wait 10 min) Step3->Step4 Remove excess DNS-Cl Step5 5. Clarification (Centrifuge/Filter 0.2µm) Step4->Step5 Step6 6. HPLC Injection Step5->Step6

Figure 2: Step-by-step derivatization workflow ensuring reaction completeness and column safety.

Step-by-Step Procedure
  • Mix: Combine 100 µL of sample (aqueous) with 100 µL of Buffer (pH 9.5). Vortex.

  • Derivatize: Add 100 µL of DNS-Cl Solution . Vortex vigorously.

    • Note: The solution should remain homogenous. If precipitation occurs, add more ACN.

  • Incubate: Heat at 60°C for 40 minutes in the dark.

    • Why? Heat drives the reaction to completion for sterically hindered secondary amines (e.g., Proline). Darkness prevents photodegradation of the fluorophore.

  • Quench: Add 50 µL of Quenching Solution . Incubate 10 min at room temp.

    • Validation: The disappearance of the yellow DNS-Cl color indicates quenching.

  • Analyze: Centrifuge to remove any precipitated salts/lipids. Inject supernatant onto C18 RP-HPLC column.

Troubleshooting & Artifact Management

The "Blue Haze" (Dansic Acid)
  • Symptom: A large, broad peak eluting early in the chromatogram (often interfering with Asp/Glu).

  • Cause: Hydrolysis of excess DNS-Cl.

  • Solution: While you cannot eliminate it, you can chromatographically resolve it. Use a gradient starting with low organic content (e.g., 10% ACN) to flush Dansic Acid before the amino acid derivatives elute.

Low Yield for Secondary Amines
  • Symptom: Low Proline/Hydroxyproline peaks.

  • Cause: Steric hindrance.[4]

  • Solution: Increase incubation temperature to 60-70°C or extend time. Ensure pH is strictly > 9.5.

Multiple Peaks for One Amino Acid
  • Symptom: Lysine, Tyrosine, or Histidine showing two peaks.

  • Cause: Incomplete double-derivatization. These residues have side chains that can react (Lys

    
    -amine, Tyr phenol, His imidazole).
    
  • Solution: Increase molar excess of DNS-Cl (at least 10-fold excess over total amines) to force the reaction to the fully di-dansylated state.

References

  • Gray, W. R. (1967). Dansyl chloride procedure. Methods in Enzymology, 11, 139-151. Link

  • Seiler, N. (1970). Use of the dansyl reaction in biochemical analysis. Methods of Biochemical Analysis, 18, 259-337. Link

  • Tapuhi, Y., et al. (1981).[2] Dansylation of amino acids for high-performance liquid chromatography analysis. Analytical Biochemistry, 115(1), 123-129.[2] Link

  • Moler, J. (2025).[5] Targeted quantification of amino acids by dansylation. NIH/PubMed Central. Link

  • Smith, R. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. Link

Sources

Methodological & Application

Application Note: Quantitative Analysis of Amines via Dansylation

Author: BenchChem Technical Support Team. Date: February 2026

Focus Analyte: Methionine & Biogenic Amines

Executive Summary

This guide details the protocol for the quantitative analysis of amines (specifically amino acids like Methionine) using Dansyl Chloride (DNS-Cl) derivatization. While often colloquially referred to in lab shorthand as "Dansylmethionine analysis" (referring to the stable fluorescent product), the active reagent is Dansyl Chloride.

The resulting derivative, This compound (DNS-Met) , serves as a robust model for validating amine analysis due to its distinct solvatochromic fluorescence and stability. This protocol utilizes High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD), offering sensitivity in the picomolar range.

Scientific Principles & Mechanism

The Dansylation Reaction

Primary and secondary amines lack sufficient natural fluorescence for high-sensitivity detection. Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts with the unprotonated amine group to form a stable sulfonamide adduct.

  • Reagent: Dansyl Chloride (DNS-Cl).[1][2]

  • Target: Primary (

    
    ) and Secondary (
    
    
    
    ) amines.
  • Product: N-Dansyl-Amine (highly fluorescent).

  • Mechanism: Nucleophilic attack of the amine nitrogen on the sulfonyl sulfur of DNS-Cl, displacing the chloride ion.

Critical Reaction Conditions

The reaction is pH-dependent. The pH must be:

  • High enough (pH > 9.0) to ensure the amine is deprotonated (nucleophilic).

  • Low enough (pH < 10.5) to prevent rapid hydrolysis of the Dansyl Chloride reagent into Dansyl Hydroxide (DNS-OH), which is a non-reactive byproduct.

Reaction Pathway Diagram

The following diagram illustrates the competitive kinetics between the desired amine derivatization and the reagent hydrolysis.

DansylationPathway DNS_Cl Dansyl Chloride (Reagent) DNS_Amine Dansyl-Amine (Fluorescent Product) DNS_Cl->DNS_Amine + Amine (pH 9.5) Fast Reaction DNS_OH Dansyl Hydroxide (Byproduct) DNS_Cl->DNS_OH + H2O (Hydrolysis) Competing Reaction Amine Analyte Amine (e.g., Methionine) Amine->DNS_Amine

Figure 1: Kinetic pathway of Dansyl Chloride derivatization showing the competition between product formation and reagent hydrolysis.

Materials & Reagents

ReagentSpecificationPurpose
Dansyl Chloride 5 mg/mL in AcetoneDerivatizing Agent (Prepare fresh, light-sensitive)
Sodium Bicarbonate 0.1 M, pH 9.5Reaction Buffer (Maintains deprotonation)
L-Methionine Standard GradeTarget Analyte / Calibration Standard
Ammonium Hydroxide 10% solutionQuenching Agent (Removes excess DNS-Cl)
Mobile Phase A 0.1% Formic Acid in WaterHPLC Eluent (Polar)
Mobile Phase B Acetonitrile (HPLC Grade)HPLC Eluent (Non-polar)

Experimental Protocol

Preparation of Standards (Self-Validating Step)

To ensure accuracy, we synthesize the This compound standard in situ alongside samples to account for reaction efficiency.

  • Stock Solution: Dissolve 10 mg L-Methionine in 10 mL 0.1 M HCl.

  • Working Standard: Dilute Stock to 100 µM using Carbonate Buffer (pH 9.5).

Derivatization Workflow

Caution: Perform in low light; Dansyl derivatives are photosensitive.

  • Mix: In a 1.5 mL amber vial, combine:

    • 100 µL Sample (or Standard)

    • 100 µL Carbonate Buffer (pH 9.5)

    • 100 µL Dansyl Chloride Solution[2][3]

  • Incubate: Vortex for 10 seconds. Heat at 60°C for 45 minutes in a heating block.

    • Why? Heat accelerates the reaction, ensuring completion before hydrolysis dominates.

  • Quench: Add 50 µL of 10% Ammonium Hydroxide. Incubate for 5 min.

    • Mechanism:[3][4] Ammonia reacts with residual DNS-Cl to form Dansyl Amide, which elutes early and prevents damage to the HPLC column.

  • Clarify: Centrifuge at 10,000 x g for 5 minutes. Transfer supernatant to HPLC vial.

HPLC-FLD Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection:

    • Excitation: 340 nm

    • Emission: 525 nm (Green Fluorescence)

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_rxn Reaction cluster_anal Analysis Sample Sample/Standard (Amine) Buffer Add Na2CO3 (pH 9.5) Sample->Buffer Reagent Add Dansyl Chloride (in Acetone) Buffer->Reagent Heat Incubate 60°C, 45 min Reagent->Heat Quench Quench (NH4OH) Heat->Quench HPLC HPLC Separation (C18 Column) Quench->HPLC Detect Fluorescence Detection (Ex 340 / Em 525) HPLC->Detect

Figure 2: Step-by-step analytical workflow for the quantitative analysis of amines.[2]

Quantitative Results & Validation

Performance Metrics

The following data represents typical performance characteristics when analyzing Methionine using this protocol.

ParameterValueNotes
Linearity (

)
> 0.999Range: 10 nM – 100 µM
Limit of Detection (LOD) 50 fmolSignal-to-Noise ratio = 3
Limit of Quantitation (LOQ) 150 fmolSignal-to-Noise ratio = 10
Reaction Efficiency 95% ± 2%Validated via this compound Standard
Intra-day Precision (CV) < 2.5%n=6 replicates
Troubleshooting Guide
  • Low Yield: Check pH. If sample is highly acidic, the carbonate buffer capacity may be exceeded. Adjust sample pH to 8.0 prior to adding buffer.

  • Ghost Peaks: Old Dansyl Chloride hydrolyzes to Dansyl Sulfonic Acid (blue fluorescence). Always prepare DNS-Cl fresh.

  • Precipitation: Acetone (reagent solvent) may precipitate proteins. Ensure samples are deproteinized (e.g., TCA precipitation) before derivatization.

References

  • Tapuhi, Y., et al. (1981). "Dansylation of amino acids for high-performance liquid chromatography analysis." Analytical Chemistry. [Link]

  • Seiler, N. (1970). "Use of the dansyl reaction in biochemical analysis." Methods of Biochemical Analysis. [Link]

  • Gao, S., et al. (2015). "Targeted quantification of amino acids by dansylation."[3] Methods in Molecular Biology. [Link]

Sources

Application Note: High-Sensitivity Amino Acid Profiling Using Dansyl Chloride Derivatization and Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the qualitative and semi-quantitative analysis of amino acids, including methionine, using pre-column derivatization with 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) followed by separation with thin-layer chromatography (TLC). The protocols detailed herein are designed for researchers in biochemistry, proteomics, and drug development, offering a robust, sensitive, and cost-effective method for amino acid profiling. Key procedural justifications, detailed experimental protocols, data interpretation guidelines, and advanced troubleshooting are presented to ensure reliable and reproducible results.

Principle of the Method

The analysis of amino acids by TLC is predicated on a two-stage process: derivatization and chromatographic separation. Free amino acids are typically polar, zwitterionic molecules that exhibit poor separation characteristics on standard silica TLC plates. To overcome this, a derivatization step is employed using dansyl chloride.

1.1. The Dansylation Reaction

Dansyl chloride reacts with the primary amino group of an amino acid (and the secondary amino group of proline) under alkaline conditions (pH 9.5-10).[1] This environment is critical as it ensures the amino group is deprotonated and thus sufficiently nucleophilic to attack the sulfonyl chloride moiety of the dansyl reagent. The reaction results in the formation of a stable, highly fluorescent dansyl-amino acid derivative.[2] The bulky, non-polar naphthalene group significantly alters the chromatographic properties of the amino acid, making it suitable for separation on silica or reversed-phase plates.[3]

The inherent fluorescence of the dansyl group is the key to the method's high sensitivity. Dansyl-amino acids are readily visualized under ultraviolet (UV) light, allowing for the detection of picomole quantities.[4] This technique is particularly valuable for applications such as the N-terminal sequencing of peptides and proteins.[2][4][5]

1.2. Thin-Layer Chromatography (TLC) Separation

TLC separates the dansyl-amino acid derivatives based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent system). The separation is governed by the polarity of the derivatives. The dansyl group itself is hydrophobic, but the overall polarity of the dansyl-amino acid is determined by the amino acid's side chain (R-group). This difference in polarity causes each derivative to migrate at a different rate up the TLC plate, resulting in separation. The retention factor (Rf), a ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for each derivative under specific chromatographic conditions.

Visualization of Key Processes

To clarify the experimental logic, the following diagrams illustrate the core chemical reaction and the overall analytical workflow.

Dansylation_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products AA Amino Acid (R-CH(NH2)-COOH) DansylAA Fluorescent Dansyl-Amino Acid AA->DansylAA + Dansyl-Cl DansylCl Dansyl Chloride DansylCl->DansylAA pH Alkaline pH (9.5-10.0) (e.g., Sodium Carbonate Buffer) pH->DansylAA Temp Room Temp to 60°C Temp->DansylAA HCl HCl

Caption: The Dansylation Reaction Mechanism.

TLC_Workflow cluster_prep Phase 1: Sample Preparation cluster_tlc Phase 2: TLC Analysis cluster_analysis Phase 3: Data Analysis start Amino Acid Sample (e.g., Protein Hydrolysate) dansylation Dansylation Reaction (Add Dansyl Chloride, Adjust pH) start->dansylation quench Quench Excess Reagent (e.g., Ammonium Hydroxide) dansylation->quench spotting Spot Sample & Standards on TLC Plate quench->spotting development Develop Plate in Solvent Chamber spotting->development drying Dry the Plate development->drying visualize Visualize Spots (Under UV Lamp) drying->visualize calculate Calculate Rf Values visualize->calculate identify Identify Amino Acids (Compare to Standards) calculate->identify

Caption: Overall workflow for TLC analysis of amino acids.

Materials and Reagents

  • Equipment:

    • TLC plates (Silica gel 60 F254, 20x20 cm or 10x10 cm)[6][7]

    • TLC developing chamber

    • Micropipettes or capillary tubes for spotting

    • UV lamp (long-wavelength, ~365 nm)

    • Heating block or water bath

    • Vortex mixer

    • Centrifuge

    • Fume hood

  • Reagents:

    • Dansyl chloride solution (e.g., 5 mg/mL in acetone, prepare fresh and protect from light)

    • Amino acid standards set, including L-Methionine (e.g., 1 mM solutions in water)

    • Sodium carbonate buffer (0.2 M, pH 9.5-10.0)[3]

    • Ammonium hydroxide (10% v/v)[3]

    • Acetone, HPLC grade

    • Methanol, HPLC grade

    • Solvents for mobile phase (e.g., chloroform, triethylamine, n-butanol, acetic acid, water), all HPLC grade.

Experimental Protocols

4.1. Protocol 1: Derivatization of Amino Acid Standards and Samples

  • Expert Insight: This protocol uses a sodium carbonate buffer to maintain the alkaline pH necessary for the reaction. The final quenching step with ammonium hydroxide is crucial to consume excess dansyl chloride, which would otherwise appear as a large fluorescent spot on the TLC plate and potentially interfere with the separation.[2][3]

  • In a microcentrifuge tube, combine 10 µL of the amino acid standard or sample solution with 10 µL of 0.2 M sodium carbonate buffer.

  • Add 20 µL of the dansyl chloride solution (5 mg/mL in acetone).

  • Vortex the mixture thoroughly and incubate in the dark at room temperature (25°C) for 1 hour.[3] Alternatively, for a faster reaction, incubate at 37-60°C for 30-60 minutes.[1]

  • After incubation, briefly centrifuge the tube to collect any condensate.

  • To quench the reaction, add 5 µL of 10% (v/v) ammonium hydroxide. Vortex and let it stand for 5 minutes at room temperature.[3]

  • The dansylated sample is now ready for TLC application. For best results, use immediately.

4.2. Protocol 2: Thin-Layer Chromatography (TLC) Separation

  • Expert Insight: The choice of solvent system is the most critical parameter for achieving good separation. Different systems have different selectivities based on the polarity of the dansyl-amino acids. It is often necessary to test multiple systems to resolve all amino acids in a complex mixture. Two-dimensional TLC can be employed for very complex samples.

  • Plate Preparation: Handle the TLC plate only by the edges. Using a soft pencil, gently draw a faint origin line about 1.5 cm from the bottom of the plate. Mark the positions for each sample and standard, keeping them at least 1 cm apart.

  • Spotting: Carefully apply 1-2 µL of each dansylated standard (including dansyl-methionine) and sample onto its designated position on the origin line. Keep the spot size as small as possible (2-3 mm diameter) by applying the sample in small increments, allowing the solvent to evaporate between applications.

  • Chamber Equilibration: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5-1 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapor. Close the lid and let it equilibrate for at least 15-20 minutes.

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level. Close the lid and allow the solvent front to ascend the plate by capillary action.

  • Completion: When the solvent front has reached about 1-2 cm from the top edge of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.

  • Drying: Allow the plate to air-dry completely in a fume hood.

4.3. Protocol 3: Visualization and Data Analysis

  • Place the dried TLC plate under a long-wavelength UV lamp (365 nm). The dansyl-amino acid derivatives will appear as bright yellow or greenish-yellow fluorescent spots.[4]

  • Circle the center of each spot with a pencil.

  • Measure the distance from the origin line to the center of each spot (D_spot).

  • Measure the distance from the origin line to the solvent front line (D_front).

  • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = D_spot / D_front

  • Identify the amino acids in your sample by comparing their Rf values and relative positions to those of the known standards run on the same plate.

Data Presentation: Solvent Systems and Typical Rf Values

Achieving optimal separation requires the correct mobile phase. The following table provides examples of effective solvent systems for separating dansyl-amino acids on silica gel plates. Rf values are approximate and can vary with experimental conditions (temperature, humidity, plate manufacturer).

Solvent System (v/v/v)System CodeTarget SeparationReference
Chloroform : Triethylamine (6:4)S1Good for biogenic amines and some amino acids[8]
n-Butanol : Acetic Acid : Water (3:1:1)S2General purpose for amino acids (underivatized)[9]
Ethyl Acetate : Acetic Acid : Water (23:6:4)S3Effective for one-dimensional dansyl-amino acid separation[6]
Acetonitrile in Formic Acid/WaterS4Used in HPTLC systems for high-resolution separation[7]

Table 1: Mobile Phase Systems for TLC of Dansyl-Amino Acids

Dansyl-Amino AcidApprox. Rf (System S3)Approx. Rf (Other Systems)Notes
Dansyl-Methionine~0.65VariesModerately non-polar due to the thioether side chain.
Dansyl-Phenylalanine~0.72VariesHighly non-polar.
Dansyl-Alanine~0.58VariesNon-polar.
Dansyl-Glycine~0.50VariesLeast non-polar of the simple aliphatic amino acids.
Dansyl-Serine~0.40VariesMore polar due to the hydroxyl group.
Dansyl-Aspartic Acid~0.25VariesHighly polar due to the extra carboxyl group.
Dansyl-Lysine (di-dansyl)~0.75VariesThe epsilon-amino group is also dansylated, increasing hydrophobicity.

Table 2: Representative Rf Values of Selected Dansyl-Amino Acids. Note: These are illustrative values. Standards must be run on every plate for accurate identification.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No or Faint Spots - Incomplete dansylation reaction.- Too little sample applied.- Degradation of dansyl chloride.- Check pH of the reaction buffer.- Increase incubation time/temperature.- Apply more sample.- Prepare fresh dansyl chloride solution.
Streaking of Spots - Sample overloading.- Sample contains insoluble material.- TLC plate is of poor quality.- Dilute the sample before spotting.- Centrifuge the dansylated sample before spotting.- Use high-performance TLC (HPTLC) plates.[10]
Poor Separation (Spots too close) - Inappropriate solvent system.- Chamber was not saturated.- Test a different mobile phase with different polarity (see Table 1).- Ensure proper chamber equilibration before developing the plate.
Large Fluorescent Spot at Solvent Front - Excess, unquenched dansyl chloride.- Ensure the quenching step with ammonium hydroxide is performed correctly and for the specified time.
Rf Values Inconsistent - Changes in temperature or humidity.- Chamber not fully saturated.- Different TLC plate batches.- Control laboratory environment.- Always ensure full chamber saturation.- Always run standards and samples on the same plate.

References

  • National Institutes of Health (NIH). (n.d.). Targeted quantification of amino acids by dansylation - PMC. Retrieved from [Link]

  • ResearchGate. (2023). Mechanism of reaction of dansyl chloride with carboxylic acid functional group. Retrieved from [Link]

  • Amrita Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Procedure). Retrieved from [Link]

  • Bhushan, R. (1999). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. Biomedical Chromatography. Retrieved from [Link]

  • Indian Academy of Sciences. (1991). Some Solvent Systems for the Resolution of Dansyl Amino Acids by Silicagel Thin Layer Chromatography. Retrieved from [Link]

  • Scribd. (n.d.). Study of The Dansylation Reaction of Amino Acids, Peptides and Proteins. Retrieved from [Link]

  • Stephens, K. (1986). Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar, Ball State University. Retrieved from [Link]

  • ResearchGate. (n.d.). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. Retrieved from [Link]

  • Org-Chem.org. (n.d.). TLC of aminoacids and short peptides. Retrieved from [Link]

  • Walker, J. M. (1984). The dansyl method for identifying N-terminal amino acids. Methods in Molecular Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). The TLC plate showing dansylation of tertiary amine and utilized CH2Cl2 as resolving solvent with a single pass. Retrieved from [Link]

  • MDPI. (2023). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Retrieved from [Link]

  • ResearchGate. (n.d.). Rf values of the different biogenic amine-dansyl derivatives separated by the TLC method. Retrieved from [Link]

  • ResearchGate. (2018). Thin-layer chromatography of DNS amino acids derivatives in systems with silica gel and silanized silica gel plates. Retrieved from [Link]

  • Gavin Publishers. (2017). DLLME Extraction of Amino Acids from Blood Sample and its Profiling with Special References to Essential and Non-Essential Amino Acid by Thin Layer Chromatography. Retrieved from [Link]

  • LCGC International. (2013). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Fluorescence Quenching of Dansylmethionine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Dansylmethionine fluorescence applications. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges with fluorescence quenching in your experiments. Our goal is to empower you, our fellow researchers, scientists, and drug development professionals, with the knowledge to achieve robust and reliable results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions about the fluorescence properties of this compound and the phenomenon of quenching.

Q1: What are the optimal excitation and emission wavelengths for this compound?

The spectral properties of this compound, like other dansyl derivatives, are highly sensitive to the solvent environment.[1][2] In a non-polar solvent like dioxane, the dansyl group has an excitation peak around 335 nm and an emission peak at approximately 518 nm.[3][4] However, in more polar solvents, a shift to longer emission wavelengths (a red shift) is typically observed.[2][5] It is crucial to determine the optimal excitation and emission maxima empirically in your specific experimental buffer.

Solvent Excitation Max (nm) Emission Max (nm) Quantum Yield
Dioxane~335~518~0.66[4]
Water~335>520~0.07[4]
Q2: What is fluorescence quenching and why is it a problem?

Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore.[6] This occurs when the excited-state fluorophore returns to the ground state through a non-radiative pathway, meaning it does not emit a photon. Quenching can be a significant issue in experimental assays as it leads to a reduced signal, which can be misinterpreted as a negative result or lead to inaccurate quantification.

Q3: What are the primary mechanisms of fluorescence quenching?

Fluorescence quenching can occur through several mechanisms, with the most common being static and dynamic (collisional) quenching.[6][7]

  • Static Quenching: This occurs when the fluorophore forms a non-fluorescent complex with a quencher molecule in the ground state.[8] The formation of this complex prevents the fluorophore from being excited.

  • Dynamic (Collisional) Quenching: In this case, the fluorophore is excited, but before it can emit a photon, it collides with a quencher molecule.[7] This collision provides a non-radiative pathway for the fluorophore to return to the ground state.

It is also important to be aware of Förster Resonance Energy Transfer (FRET), where energy is transferred from an excited donor fluorophore to a suitable acceptor molecule in close proximity.[6]

Q4: How do I know if my this compound is being quenched?

A primary indication of quenching is a lower-than-expected fluorescence signal. If you suspect quenching, you can perform a simple experiment by measuring the fluorescence of a known concentration of this compound in your experimental buffer and comparing it to the fluorescence of the same concentration in a non-quenching solvent like dioxane. A significantly lower signal in your buffer suggests the presence of a quencher.

II. Troubleshooting Guides

This section provides step-by-step guidance for identifying and resolving specific issues related to this compound fluorescence quenching.

Problem 1: My this compound signal is weak or completely absent.

A weak or absent signal is a common problem that can stem from several sources. Follow this workflow to diagnose the issue:

A Weak or No Signal B Verify Instrument Settings (Excitation/Emission Wavelengths, Gain, Slit Widths) A->B C Check this compound Integrity (Age, Storage Conditions, Potential Degradation) B->C Settings Correct D Evaluate Buffer Composition (Presence of Known Quenchers?) C->D Fluorophore OK E Optimize pH D->E No Obvious Quenchers F Optimize Solvent Polarity E->F pH Optimized G Signal Restored? F->G Solvent Optimized

Troubleshooting Workflow for Weak/No Signal

Step 1: Verify Instrument Settings
  • Action: Ensure your fluorometer or plate reader is set to the correct excitation and emission wavelengths for this compound in your specific buffer. As a starting point, use an excitation wavelength of ~335 nm and scan for emission between 450 nm and 600 nm.

  • Rationale: Incorrect wavelength settings are a frequent cause of low signal. The optimal wavelengths can shift based on the local environment of the dye.

Step 2: Assess this compound Integrity
  • Action: Prepare a fresh stock solution of this compound. If possible, compare the fluorescence of your current stock to a new batch.

  • Rationale: Dansyl compounds can degrade over time, especially if not stored properly (in the dark, at a low temperature).

Step 3: Evaluate Your Buffer for Quenchers
  • Action: Carefully review all components of your buffer. Certain substances are known to quench dansyl fluorescence.

  • Rationale: Identifying and removing or replacing quenching agents is a direct way to restore your signal.

Potential Quencher Mechanism/Reason Suggested Action
Heavy Metal Ions (e.g., Hg²⁺, Cu²⁺) Can form complexes with the fluorophore.[9][10]Use high-purity water and reagents. Consider adding a chelating agent like EDTA if metal ion contamination is suspected.
Tryptophan and Tyrosine Can quench fluorescence through collisional mechanisms or FRET.[11][12]If your protein of interest contains these residues near the dansyl binding site, quenching may be unavoidable. Consider alternative labeling strategies if the signal is too low.
High Concentrations of Halide Ions (I⁻, Br⁻) Can act as collisional quenchers.If possible, substitute with a non-quenching salt like NaCl.
Certain Buffer Components Some buffers can interact with the fluorophore.Test the fluorescence of this compound in simpler buffer systems (e.g., phosphate or HEPES) to see if the signal improves.[13]
Free Radicals Can chemically modify and destroy the fluorophore.[14]Ensure your solutions are free from sources of free radicals.
Step 4: Optimize Experimental Conditions
  • Action: Systematically vary the pH, solvent polarity, and temperature of your experiment.

  • Rationale: The fluorescence of this compound is highly sensitive to its environment. Optimization can significantly enhance the quantum yield.

  • pH: The fluorescence of many probes can be pH-dependent.[15][16][17] For dansyl compounds, extreme pH values can lead to quenching.[18] It's advisable to test a range of pH values around the physiological pH of 7.4.[19][20]

  • Solvent Polarity: Dansyl fluorescence is notoriously sensitive to solvent polarity.[2] Generally, fluorescence intensity is higher in less polar environments.[5] If your experimental system allows, consider adding a co-solvent like ethanol or glycerol to decrease the polarity of the buffer.

  • Temperature: Increasing the temperature generally leads to a decrease in fluorescence intensity due to increased molecular collisions and other non-radiative decay pathways.[21][22][23] Perform your experiments at the lowest temperature compatible with your biological system.

Problem 2: My fluorescence signal is unstable and decreases over time.

Signal instability, often manifesting as photobleaching, can compromise time-course experiments.

A Unstable Signal (Photobleaching) B Reduce Excitation Light Intensity (Use Neutral Density Filters, Decrease Slit Widths) A->B C Minimize Exposure Time (Use Shortest Possible Integration Times) B->C Intensity Minimized D Add an Antifade Reagent (e.g., Trolox, n-propyl gallate) C->D Exposure Minimized E Deoxygenate the Sample (If Experimentally Feasible) D->E Antifade Added F Signal Stabilized? E->F Sample Deoxygenated

Troubleshooting Workflow for Unstable Signal

Step 1: Reduce Excitation Intensity
  • Action: Decrease the intensity of the excitation light by using neutral density filters or reducing the slit widths on your fluorometer.

  • Rationale: Photobleaching is caused by the photochemical destruction of the fluorophore upon prolonged exposure to high-intensity light. Reducing the excitation intensity directly mitigates this.

Step 2: Minimize Exposure Time
  • Action: Set the shortest possible integration time on your instrument that still provides an adequate signal-to-noise ratio.

  • Rationale: Less time spent exposing the sample to the excitation light will result in less photobleaching.

Step 3: Use Antifade Reagents
  • Action: Incorporate a commercially available or homemade antifade reagent into your buffer. Common components include Trolox, n-propyl gallate, and p-phenylenediamine.

  • Rationale: Antifade reagents are reducing agents that "scavenge" for oxygen radicals generated during the fluorescence process, thereby protecting the fluorophore from photodegradation.

Step 4: Deoxygenate Your Sample
  • Action: If your experimental setup allows, deoxygenate your buffer by bubbling with nitrogen or argon gas.

  • Rationale: Molecular oxygen is a known quencher of fluorescence and can contribute to photobleaching.

III. Experimental Protocols

Protocol 1: Determining Optimal Excitation and Emission Spectra
  • Prepare a 1-10 µM solution of this compound in your final experimental buffer.

  • Set the emission wavelength to a value ~50 nm longer than the expected excitation maximum (e.g., 520 nm).

  • Scan a range of excitation wavelengths (e.g., 300-400 nm) to find the peak intensity. This is your optimal excitation wavelength.

  • Set the excitation to this optimal wavelength.

  • Scan a range of emission wavelengths (e.g., 450-600 nm) to find the peak intensity. This is your optimal emission wavelength.

Protocol 2: Buffer Optimization for Enhanced Fluorescence
  • Prepare a series of buffers with varying pH (e.g., 6.5, 7.0, 7.5, 8.0).

  • Add a constant concentration of this compound to each buffer.

  • Measure the fluorescence intensity in each buffer using the optimal excitation and emission wavelengths.

  • Identify the pH that yields the highest fluorescence signal.

  • If necessary, repeat this process with varying concentrations of co-solvents (e.g., 5-20% glycerol) at the optimal pH.

IV. References

  • Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime Measurements and Biological Imaging. Chemical Reviews, 110(5), 2641–2684.

  • Chen, R. F. (1967). Fluorescence of dansyl amino acids in organic solvents and protein solutions. Archives of Biochemistry and Biophysics, 120(3), 609–620.

  • Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]

  • Ghisaidoobe, A. B. T., & Chung, S. J. (2014). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. International Journal of Molecular Sciences, 15(12), 22518–22538.

  • Jameson, D. M. (2014). Introduction to Fluorescence. CRC Press.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

  • OMLC. (1997). Dansyl glycine. Oregon Medical Laser Center. Retrieved from [Link]

  • Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH.

Sources

Stability of Dansylmethionine in aqueous solutions.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dansylmethionine Stability & Optimization

Introduction

Welcome to the technical support hub for this compound. As researchers, we often treat fluorescent standards as "set-and-forget" reagents, but Dansyl-L-Methionine presents a unique dual-threat profile: it possesses the photophysical sensitivity of the dansyl fluorophore and the chemical lability of the methionine thioether side chain.[1]

This guide moves beyond basic product inserts to explain why your standard might degrade and how to distinguish between solubility issues, oxidation, and photobleaching in your experimental workflows.

Module 1: Chemical Stability & Degradation Pathways

The Core Issue: this compound is chemically stable regarding its sulfonamide bond (the link between the fluorophore and the amino acid), which withstands the harsh acidic conditions of protein hydrolysis (6N HCl, 105°C).[1] However, in aqueous solution under ambient conditions, it faces two distinct degradation vectors: Sulfur Oxidation and Photochemical Decomposition .[1]

Degradation Logic Diagram

The following diagram illustrates the competing degradation pathways you must control.

DansylDegradation cluster_0 Detection Impact DansylMet Dansyl-Methionine (Active Standard) MetSulfoxide Dansyl-Met Sulfoxide (Shifted RT in HPLC) DansylMet->MetSulfoxide Thioether Oxidation Photobleach Photobleached Adducts (Loss of Fluorescence) DansylMet->Photobleach Fluorophore Destruction Oxidation Oxidative Stress (Atmospheric O2, Peroxides) Oxidation->MetSulfoxide Light UV/Vis Light (300-400 nm) Light->Photobleach

Figure 1: Primary degradation pathways.[1] Note that oxidation alters retention time (chemical change), while photobleaching primarily destroys signal intensity.[1]

Troubleshooting Guide: Chemical Purity

Q: I see a "split peak" or a new peak eluting earlier than Dansyl-Met in my HPLC. Is this hydrolysis? A: It is likely Oxidation , not hydrolysis.[1]

  • Mechanism: The methionine side chain contains a thioether (-S-) which oxidizes readily to a sulfoxide (-S(=O)-).[1] This species is more polar than the parent Dansyl-Met.[1]

  • Diagnostic: In Reverse Phase HPLC (C18), the oxidized species (Dansyl-Met Sulfoxide) will elute before the intact Dansyl-Met due to increased polarity.[1]

  • Solution:

    • Degas all buffers (Helium sparge or vacuum sonication).[1]

    • Add a reducing agent if compatible (e.g., dilute thiodiglycol) during preparation, though this is rare for standards.[1]

    • Critical: Store stock solutions under Nitrogen or Argon gas.

Q: My stock solution concentration seems to decrease over weeks, but no new peaks appear. Why? A: This is often Adsorption or Precipitation , not chemical breakdown.[1]

  • Mechanism: The Dansyl group is highly hydrophobic.[1] In purely aqueous solutions over time, Dansyl-Met can adsorb to the walls of plastic tubes (polypropylene) or glass vials.[1]

  • Solution: Store stocks in 50% Methanol or Acetonitrile. Avoid 100% aqueous storage for >24 hours.[1]

Module 2: Photophysics & Environmental Factors

The Core Issue: The fluorescence quantum yield of this compound is environmentally sensitive. It is "quenched" by water and intensified by organic solvents.[1] Furthermore, the molecule is light-sensitive.[1][2]

Fluorescence Optimization Workflow

FluorescenceTroubleshoot Start Issue: Low/Variable Signal CheckSolvent Check Solvent Composition Start->CheckSolvent IsWater Is solvent >90% Water? CheckSolvent->IsWater Quenching Cause: Water Quenching (Stokes Shift) IsWater->Quenching Yes CheckpH Check pH IsWater->CheckpH No FixSolvent Action: Increase Organic Modifier (MeOH/ACN) Quenching->FixSolvent Acidic pH < 3.0 CheckpH->Acidic Yes Protonation Cause: Protonation of Dimethylamino Group Acidic->Protonation FixpH Action: Adjust pH to 5.0 - 9.0 Protonation->FixpH

Figure 2: Troubleshooting low fluorescence signal intensity. Water quenching is the most common "false positive" for instability.[1]

Troubleshooting Guide: Signal Intensity

Q: Why is my fluorescence signal 10x lower in buffer compared to methanol? A: This is the Solvatochromic Effect .[1]

  • Explanation: Water molecules relax around the excited state of the Dansyl fluorophore, dissipating energy non-radiatively.[1] This quenches fluorescence.[1][3][4]

  • Protocol: Always prepare calibration curves in the exact same solvent matrix as your samples.[1] Do not quantify an aqueous sample against a methanolic standard.

Q: Can I store the solution on the benchtop during a day-long experiment? A: Only if protected from light.

  • Data: Dansyl derivatives can lose 5-15% of fluorescence intensity after 4 hours of direct exposure to ambient lab lighting (fluorescent tubes).[1]

  • Protocol: Wrap vials in aluminum foil or use amber glassware.

Module 3: Solubility & Preparation Data

The Core Issue: Users often attempt to dissolve Dansyl-Met directly in water, leading to micro-precipitation that looks like "instability."[1]

Solubility Reference Table
Solvent SystemSolubility RatingStability RiskRecommended Use
100% Water (Neutral pH) Poor (< 0.1 mg/mL)High (Precipitation)Not recommended for stocks.[1]
0.1M NaHCO3 (pH 9.0) GoodModerate (Hydrolysis*)Derivatization reaction buffer.[1]
50% Methanol / Water ExcellentLowIdeal for Stock Storage (-20°C).
100% Acetonitrile GoodLowGood for LC-MS injection standards.[1]

*Note: While Dansyl-Met is stable, the Dansyl Chloride reagent hydrolyzes rapidly at pH > 9.[1] Once formed, Dansyl-Met is stable at pH 9 for short periods.[1]

FAQ: Rapid Response

Q: What is the shelf life of Dansyl-Met in solution?

  • A:

    • In 100% Water (4°C): < 1 week (Risk of oxidation and bacterial growth).[1]

    • In 50% Methanol (-20°C): 3-6 months.[1]

    • Lyophilized Powder (-20°C): > 2 years.[1][5]

Q: Can I autoclave Dansyl-Met solutions?

  • A: No. While the sulfonamide bond is heat stable, the methionine side chain will oxidize rapidly under the high heat/pressure/moisture of an autoclave.[1] Filter sterilize (0.22 µm) instead.

Q: I see a peak at the solvent front. What is it?

  • A: This is likely Dansic Acid (Dansyl-OH) .[1][3] If you prepared the standard from Dansyl Chloride and Methionine yourself, this is the hydrolysis byproduct of the excess reagent.[1] It is highly fluorescent and elutes very early in Reverse Phase chromatography.[1]

References

  • Tapuhi, Y., et al. (1981). Dansylation of Amino Acids for HPLC Analysis.[1] Analytical Chemistry, 53(4), 609-615.[1]

    • Cited for: Derivatization protocols and separation logic.[1][2][6][7]

  • Stadtman, E. R., et al. (2003). Oxidation of methionine residues of proteins: biological consequences.[1] Antioxidants & Redox Signaling, 5(5), 577-582.[1]

    • Cited for: Mechanism of Methionine oxidation to Sulfoxide.[1][8]

  • Gray, W. R. (1967). Dansyl chloride procedure.[1][2][3][4][6] Methods in Enzymology, 11, 139-151.[1]

    • Cited for: Fundamental stability of the sulfonamide bond in acid.[1]

  • Kang, X., et al. (2006). Optimization of dansyl derivatization and chromatographic conditions.[1][7] Clinica Chimica Acta, 366(1-2), 352-356.[1]

    • Cited for: Optimization of reaction conditions and stability of derivatives.[1]

Sources

Topic: Dansylmethionine Interference in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for High-Performance Mass Spectrometry. I am Dr. Aris, your Senior Application Scientist.

Below is a comprehensive technical guide addressing Dansylmethionine (Dns-Met) interference . This guide is structured to troubleshoot the "invisible" suppression effects and the "visible" spectral artifacts caused by this abundant derivative in metabolomic and proteomic workflows.

Technical Support Module: ID #DNS-MET-001

The Core Problem: Why this compound?

In amine/phenol derivatization workflows (e.g., Dansyl Chloride labeling for metabolomics), Methionine (Met) presents a unique challenge. Unlike trace metabolites, Met is an abundant amino acid in biological matrices (plasma, urine, cell culture).

When labeled, it forms This compound (Dns-Met) . This molecule is not just a passive byproduct; it is a "Super-Ionizer" that can degrade your data quality through two distinct mechanisms:

  • Ion Suppression (The Invisible Threat): Dns-Met is highly surface-active. It monopolizes the surface of electrospray ionization (ESI) droplets, preventing low-abundance analytes from entering the gas phase.

  • Spectral Interference (The Visible Threat): Dns-Met generates high-intensity fragment ions (m/z 170, 234) that can cause "crosstalk" in MRM channels or saturate detectors.

Diagnostic Data: Is Dns-Met Your Problem?

Before troubleshooting, confirm the interference using the spectral signatures below.

Table 1: this compound Spectral Signature
ParameterValue (Monoisotopic)Notes
Formula C₁₇H₂₂N₂O₄S₂Protonated form: [M+H]⁺
Precursor Ion (m/z) 383.1100 Dominant peak in biological samples.
Key Fragment 1 170.10 Dimethylaminonaphthalene cation (Very Intense).
Key Fragment 2 156.08 Loss of methyl group from amine.
Key Fragment 3 234.06 Dansyl moiety (sulfonated core).
Retention Behavior Mid-eluting on C18Elutes after polar amines, before non-polar lipids.

Mechanism of Interference

To solve the problem, you must understand the physics of the ESI droplet. Dns-Met interferes because it is more hydrophobic and more surface-active than many target analytes.

Diagram 1: The "Surface Hog" Mechanism (Ion Suppression)

This diagram illustrates how Dns-Met (Red) displaces target analytes (Blue) from the ESI droplet surface, preventing their ionization.

ESI_Suppression cluster_legend Mechanism Droplet ESI Droplet (Charged) GasPhase Mass Spec Inlet (Gas Phase) Droplet->GasPhase Coulombic Fission DnsMet Dansyl-Met (Surface Active) DnsMet->Droplet Occupies Surface DnsMet->GasPhase High Ionization Efficiency Analyte Target Analyte (Suppressed) Analyte->Droplet Trapped in Center Analyte->GasPhase Low Ionization Efficiency Text Dns-Met excludes analytes from the droplet surface, reducing their signal.

Caption: Dns-Met (Red) dominates the droplet surface due to high hydrophobicity, suppressing the ejection of target analytes (Yellow).

Troubleshooting Protocols

Scenario A: You see "Ghost Peaks" or High Background in MRM

Issue: You are monitoring a transition like 383 -> 170 for a different compound, or the Dns-Met signal is so high it causes detector saturation/crosstalk.

Step-by-Step Protocol:

  • Check the Transition: Ensure you are NOT using m/z 170 or 234 as a quantifier ion for other analytes co-eluting with Met. These are "non-specific" Dansyl fragments.

  • Verify Resolution:

    • If using a Triple Quad (QqQ): Set the Q1 resolution to "Unit" or "High" (0.7 FWHM). Wide windows allow the massive 383 peak to bleed into adjacent channels (e.g., 381 or 385).

    • If using HRMS (Orbitrap/TOF): Narrow the extraction window to <5 ppm.

  • Saturation Check: Inject a 1:10 dilution of your sample. If the signal of your target analyte increases or stays the same (corrected for dilution), you were suffering from detector saturation or suppression.

Scenario B: Loss of Sensitivity for Co-eluting Compounds

Issue: Analytes eluting near Dns-Met (approx. 40-60% organic B) show poor sensitivity.

Step-by-Step Protocol:

  • Chromatographic Shifting (The Golden Rule): You cannot easily remove Met from the sample, so you must move it chromatographically.

    • Action: Change the mobile phase additive.

    • Protocol: If using Formic Acid (0.1%), switch to Ammonium Fluoride (1 mM) or Ammonium Acetate (10 mM) . This alters the pH and ion-pairing, often shifting the retention time of the zwitterionic Dns-Met relative to other targets.

  • Gradient Flattening:

    • Action: Introduce a shallow gradient step (isocratic hold) around the Dns-Met elution time to force separation.

  • Column Chemistry:

    • Switch from C18 to Phenyl-Hexyl . The pi-pi interaction with the Dansyl aromatic ring will significantly shift Dns-Met retention compared to aliphatic analytes.

Frequently Asked Questions (FAQs)

Q1: Can I remove Methionine from my sample before derivatization? A: Generally, no. Depletion methods (like SPE) that remove Methionine will likely remove other polar amines you want to measure. It is safer to manage Dns-Met chromatographically than chemically.

Q2: Why is the m/z 170 fragment so dangerous? A: The m/z 170 ion (dimethylaminonaphthalene) is the "base peak" for almost all Dansyl derivatives. If Dns-Met and Dns-Analyte co-elute, and you monitor 170 for both, you will have 100% crosstalk. Always choose a unique fragment ion for your target analyte (e.g., a fragment from the analyte's backbone, not the tag).

Q3: I see Dns-Met in my blank injections. Why? A: Dansyl compounds are "sticky" due to the aromatic ring. Dns-Met can adsorb to PEEK tubing and injector ports.

  • Fix: Use a needle wash containing 25% Isopropanol / 25% Acetonitrile / 50% Water + 0.1% Formic Acid . The isopropanol helps solubilize the aromatic ring.

Workflow Visualization: Optimization Logic

Use this decision tree to optimize your method against Dns-Met interference.

Troubleshooting_Tree Start Start: Low Signal or Interference detected CheckRT Does Analyte co-elute with Dns-Met (m/z 383)? Start->CheckRT Yes YES: Co-elution CheckRT->Yes No NO: Different RT CheckRT->No ChangeCol Action: Switch Column (C18 -> Phenyl-Hexyl) Yes->ChangeCol ChangeGrad Action: Flatten Gradient at Dns-Met elution Yes->ChangeGrad CheckTrans Check Transitions: Are you using m/z 170? No->CheckTrans FixTrans Action: Select Unique Backbone Fragment CheckTrans->FixTrans Yes CheckCarry Check Carryover: Run Blanks CheckTrans->CheckCarry No

Caption: Logic flow for isolating and neutralizing this compound interference in LC-MS workflows.

References

  • Li, L. et al. (2010). Isotope Labeling Liquid Chromatography-Mass Spectrometry for Quantitative Metabolomics. This foundational text details the Dansyl-labeling workflow and the enhancement of amine/phenol signals.

  • Tang, L. & Kebarle, P. (1993). Dependence of Ion Intensity in Electrospray Mass Spectrometry on the Concentration of the Analytes in the Electrospray Solution. Explains the competition mechanism for surface charge in ESI droplets.

  • Guo, K. & Li, L. (2009). Differential 12C-/13C-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome. Discusses the specific retention behaviors of Dansyl derivatives on RP-LC.

Validation & Comparative

Cross-Validation of Dansylmethionine Assays: From HPLC-FLD Specificity Gaps to Mass Spectrometric Certainty

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Confidence Gap

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is the industry standard for amino acid analysis due to the high quantum yield of the dansyl fluorophore. However, in complex biological matrices—such as plasma, fermentation broth, or plant extracts—retention time is a necessary but insufficient condition for identification.

Co-eluting polyamines, phenolic compounds, and isobaric interferences often mimic Dansylmethionine (DNS-Met), leading to false positives. This guide details the protocol for validating HPLC-FLD results using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing the definitive structural confirmation required for regulatory submission and high-impact publications.

Part 1: The Challenge of Specificity in HPLC-FLD

Dansyl chloride (DNS-Cl) reacts with both primary and secondary amines.[1][2] While this universality is useful, it creates a "noisy" chemical background. In HPLC-FLD, you rely on two coordinates for identification:

  • Retention Time (

    
    ):  Dependent on column chemistry and mobile phase pH.
    
  • Excitation/Emission (340nm/550nm): Broad bands that many aromatic biologicals share.

The Risk: A peak eluting at 12.4 minutes might be 90% DNS-Met and 10% impurity, or conversely, a co-eluting artifact masking the target. Without mass resolution, quantification errors of >20% are common in dirty matrices.

Part 2: The Validator – LC-MS/MS Methodology[3]

Mass spectrometry provides orthogonality . By filtering for the specific mass-to-charge ratio (m/z) of the this compound precursor and its unique fragment ions, we eliminate interferences that do not share the exact molecular weight and structural stability of the target.

The Self-Validating Workflow

The following diagram illustrates the decision logic for cross-validating your results.

ValidationWorkflow Sample Biological Matrix (Plasma/Cell Lysate) Deriv Dansyl Derivatization (pH 9.5, 60°C) Sample->Deriv Deproteinization Split Analytical Split Deriv->Split HPLC Path A: HPLC-FLD (Quantification) Split->HPLC Routine MS Path B: LC-MS/MS (Confirmation) Split->MS Validation Data_HPLC Peak Area @ tR (High Sensitivity) HPLC->Data_HPLC Data_MS Precursor m/z 383 Fragment m/z 170 MS->Data_MS Compare Correlation Analysis Data_HPLC->Compare Data_MS->Compare Ratio Check Result Validated Result Compare->Result R² > 0.98

Figure 1: Dual-stream validation workflow ensuring that the fluorescent peak corresponds to the molecular signature of this compound.

Part 3: Experimental Protocol

Reagents & Chemistry
  • Target: L-Methionine (MW: 149.21 g/mol ).

  • Reagent: Dansyl Chloride (MW: 269.75 g/mol ).[1]

  • Product: Dansyl-L-Methionine (MW: ~382.4 g/mol ).[3]

  • Ionization: ESI Positive Mode

    
    .
    
Derivatization Procedure (Standardized)

Rationale: The sulfonamide bond formation requires a deprotonated amine. The pKa of the Methionine amino group is ~9.2. Therefore, a pH of 9.5–10.0 is critical to drive the reaction forward without hydrolyzing the Dansyl Chloride too rapidly.

  • Preparation: Mix 100 µL of sample (supernatant) with 100 µL of Sodium Carbonate Buffer (100 mM, pH 9.5) .

  • Reaction: Add 100 µL of Dansyl Chloride solution (5 mg/mL in Acetone).

    • Note: Acetone is required to solubilize the DNS-Cl.

  • Incubation: Vortex and heat at 60°C for 45 minutes in a dark block heater (DNS-Met is light sensitive).

  • Quenching: Add 50 µL of 10% Ammonium Hydroxide or Ethylamine.

    • Mechanism: This scavenges excess DNS-Cl, preventing it from damaging the HPLC column or contaminating the MS source.

  • Clarification: Centrifuge at 12,000 x g for 10 min. Inject supernatant.

MS/MS Parameters (The Validator)

To validate the HPLC peak, you must monitor the specific transition from the parent ion to the stable dansyl fragment.

ParameterSettingRationale
Ionization ESI PositiveAmine groups protonate easily; DNS moiety enhances ionization.
Precursor Ion 383.1 m/z

of Dansyl-Methionine.
Product Ion 1 170.1 m/z Dimethylaminonaphthalene fragment (Quantifier).
Product Ion 2 234.0 m/z Dansyl amide fragment (Qualifier).
Collision Energy 25–35 eVOptimized to cleave the sulfonamide bond.

Part 4: Comparative Data Analysis

When publishing, you must present a comparison of Figures of Merit to demonstrate why your validation is robust.

Performance Metrics

The following table contrasts the strengths of the standard method vs. the validation method.

MetricHPLC-FLD (Standard)LC-MS/MS (Validator)Comparison Insight
Specificity Low (Fluorescence is non-specific)High (Mass + Structure)MS distinguishes DNS-Met from DNS-Polyamines.
LOD (Limit of Detection) ~20 nM ~50–100 nM (Single Quad)FLD is often more sensitive than standard MS, but Triple Quad (MRM) can match it.
Linearity (Range)


nM


nM
FLD detectors saturate faster; MS has a wider dynamic range.
Matrix Effects Fluorescence QuenchingIon SuppressionMS requires stable isotope internal standards (

-Met) to correct for suppression.
Fragmentation Pathway

Understanding the fragmentation confirms that you are detecting the derivatized product, not an artifact.

Fragmentation DNS_Met Precursor Ion [M+H]+ = 383 m/z Transition Collision Cell (CID) DNS_Met->Transition Collision Energy Frag1 Fragment 1 (Dimethylaminonaphthalene) m/z = 170 Transition->Frag1 Major Path Frag2 Fragment 2 (Dansyl Amide) m/z = 234 Transition->Frag2 Minor Path

Figure 2: Collision-Induced Dissociation (CID) pathway. The detection of m/z 170 confirms the presence of the Dansyl moiety attached to the target.[4]

Part 5: Troubleshooting & Matrix Effects

The "Shift" Phenomenon

Observation: The retention time in MS is slightly different from FLD. Cause: If using two different instruments, dead volume differences cause shifts. Solution: Use an inline system (LC -> FLD -> MS) to align peaks perfectly. The FLD peak should precede the MS peak by a calculated delay (usually 0.1–0.3 min depending on tubing length).

Ion Suppression

In urine or plasma, salts can suppress the MS signal of DNS-Met. Protocol for Check:

  • Perform a Post-Column Infusion : Infuse a constant stream of DNS-Met standard while injecting a blank matrix sample.

  • Result: If you see a dip in the baseline at the elution time of Methionine, you have suppression.

  • Correction: You must use a Deuterated Internal Standard (L-Methionine-d3), derivatize it alongside your sample, and quantify based on the ratio.

References

  • MDPI. (2022). Simultaneous Determination of Amino Acids and Biogenic Amines by Liquid Chromatography Coupled to Mass Spectrometry.[5] Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Targeted quantification of amino acids by dansylation.[3] Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Analytical Methods: Dansyl chloride derivatization for LC-MS. Retrieved from [Link]

  • ResearchGate. (2025). Precursor and product ions for liquid chromatography-electrospray ionization tandem mass spectrometry.[6] Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Analysis of Dansyl Amino Acids.[3] Retrieved from [Link]

Sources

Dansylmethionine as an alternative to Edman degradation for N-terminal sequencing.

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Leveraging Dansyl-Methionine Detection for High-Sensitivity Applications

Executive Summary In protein chemistry, the choice between Edman Degradation and the Dansyl Chloride (DNS-Cl) Method represents a strategic trade-off between sequencing depth and detection sensitivity . While Edman degradation remains the gold standard for automated, sequential analysis (up to 50 residues), it is limited by a detection threshold of ~1-10 picomoles.

The Dansyl method, often utilized in the "Dansyl-Edman" hybrid workflow, offers a 100-fold increase in sensitivity (down to <100 femtomoles). This guide analyzes the technical utility of Dansyl-Methionine (DNS-Met) generation as a superior alternative for identifying N-terminal residues in scarce samples, contrasting it with the phenylthiohydantoin (PTH) derivatives of standard Edman cycling.[1]

Part 1: Technical Foundation & Mechanisms

The Edman Degradation Standard

Edman degradation couples phenylisothiocyanate (PITC) to the N-terminal amino group. Acid cleavage releases the N-terminal residue as an unstable anilinothiazolinone (ATZ), which is converted to a stable PTH-amino acid .

  • Detection: UV Absorbance (269 nm).

  • Limitation: Moderate sensitivity; requires significant sample mass.

The Dansyl Alternative

The Dansyl method utilizes 1-dimethylaminonaphthalene-5-sulfonyl chloride (DNS-Cl) .[2] It reacts with primary amines (N-terminus and Lysine side chains) to form stable sulfonamides.

  • Detection: Intense Fluorescence (Excitation ~340 nm, Emission ~510 nm).

  • The "Dansylmethionine" Factor: When Methionine is the N-terminal residue, it forms Dansyl-L-Methionine (DNS-Met) . Unlike PTH-Met, which can be difficult to resolve due to oxidation during the Edman conversion step, DNS-Met is highly fluorescent and stable under specific hydrolysis conditions, making it an ideal benchmark for high-sensitivity validation.

Mechanistic Comparison (DOT Diagram)

SequencingPathways cluster_0 Edman Degradation (Sequential) cluster_1 Dansyl Method (End-Group) Peptide Peptide (N-term) PITC + PITC (pH 8.0) Peptide->PITC Coupling Coupling PITC->Coupling Cleavage Acid Cleavage Coupling->Cleavage ATZ ATZ-AA (Unstable) Cleavage->ATZ Shortened Peptide Shortened Peptide Cleavage->Shortened Peptide Recycle Conversion Conversion (aq Acid) ATZ->Conversion PTH PTH-Amino Acid (UV Detection) Conversion->PTH Peptide2 Peptide (N-term) DNS + DNS-Cl (pH 9.5) Peptide2->DNS Sulfonamide Sulfonamide Formation DNS->Sulfonamide Hydrolysis Acid Hydrolysis (6N HCl, 110°C) Sulfonamide->Hydrolysis DNS_AA Dansyl-Amino Acid (Fluorescence) Hydrolysis->DNS_AA

Figure 1: Mechanistic divergence. Edman preserves the peptide for cycling, whereas Dansyl involves total hydrolysis, destroying the peptide to liberate the highly fluorescent Dansyl-Amino Acid.

Part 2: Comparative Performance Metrics

The following table contrasts the generation of PTH-Methionine (Edman) against Dansyl-Methionine (Dansyl Method).

FeatureEdman Degradation (PTH-Met)Dansyl Method (DNS-Met)
Primary Output Sequence (Order of amino acids)Identity (N-terminal residue only)
Detection Limit 1 – 10 pmol (UV Absorbance)< 0.1 pmol (100 fmol) (Fluorescence)
Sample State Liquid or PVDF BlotLiquid or dried hydrolysate
Throughput Automated (Cycles ~45 min/residue)Manual / Batch processing
Sample Recovery N-1 Peptide remains intactDestructive (Peptide hydrolyzed)
Met Stability Susceptible to oxidation during conversionStable sulfonamide bond
Major Drawback Low sensitivity; blocked N-termini failCannot sequence sequentially (unless hybrid)
The "Dansyl-Edman" Hybrid Strategy

To overcome the inability of the Dansyl method to sequence sequentially, researchers use the Dansyl-Edman method .

  • Perform Edman cleavage (PITC).

  • Discard the unstable ATZ derivative (do not convert to PTH).

  • Take a small aliquot (5%) of the remaining peptide.[1]

  • Dansylate and hydrolyze this aliquot to identify the new N-terminus.[1]

  • Result: You get the sequence order of Edman with the femtomole sensitivity of Dansyl-Methionine detection.

Part 3: Experimental Protocol (Dansyl-Methionine Analysis)

Objective: Identification of N-terminal Methionine in a low-abundance peptide sample (<1 pmol).

Reagents
  • Dansyl Chloride Solution: 2.5 mg/mL in Acetone.

  • Labeling Buffer: 0.2 M NaHCO₃ (pH 9.8).

  • Hydrolysis Agent: 6 N HCl (constant boiling).

  • Standard: Dansyl-L-Methionine (Sigma-Aldrich).

Workflow
Step 1: Labeling (The Dansylation)[2][3][4][5]
  • Dissolve the peptide sample (10–100 pmol) in 20 µL of 0.2 M NaHCO₃ .

  • Add 20 µL of Dansyl Chloride solution .

  • Incubate at 37°C for 30 minutes (or 2 hours at ambient temp).

    • Note: The high pH ensures the N-terminal amine is unprotonated and reactive.

  • Dry the reaction mixture thoroughly in a vacuum centrifuge.

Step 2: Acid Hydrolysis
  • Add 50 µL of 6 N HCl to the dried residue.

  • Seal the tube (under nitrogen/vacuum if possible to prevent Met oxidation).

  • Incubate at 110°C for 16–24 hours .

    • Mechanism:[6] This breaks all peptide bonds. The sulfonamide bond of Dansyl-Met is extremely stable and survives this harsh treatment.

Step 3: Extraction & Analysis
  • Dry the hydrolysate in a vacuum centrifuge.

  • Extract the Dansyl-amino acids with 50 µL of water-saturated ethyl acetate.

  • Analysis: Analyze via RP-HPLC with Fluorescence Detection (Ex: 340nm, Em: 510nm) or 2D-TLC on polyamide sheets.

  • Validation: Compare retention time against the Dansyl-L-Methionine standard .

Part 4: Critical Decision Matrix

Use this logic flow to determine when to abandon Edman for Dansyl analysis.

DecisionMatrix Start Start: N-Terminal Analysis SampleAmt Sample Amount? Start->SampleAmt High > 10 pmol SampleAmt->High Abundant Low < 1 pmol SampleAmt->Low Scarce Blocked Is N-term Blocked? High->Blocked Dansyl Use Dansyl Method (Fluorescence) Low->Dansyl Edman Use Automated Edman (PTH Detection) Yes Yes Blocked->Yes No No Blocked->No DeBlock Chemical/Enzymatic De-blocking Required Yes->DeBlock No->Edman DeBlock->Edman

Figure 2: Decision Matrix. Low sample abundance (<1 pmol) immediately necessitates the Dansyl method due to the detection limits of UV-based Edman sequencing.

References

  • Gray, W. R., & Hartley, B. S. (1963). A fluorescent end-group reagent for proteins and peptides. Biochemical Journal, 89(2), 59P. Link

  • Walker, J. M. (1984). The Dansyl-Edman Method for Peptide Sequencing.[1][3] Methods in Molecular Biology, 1, 213–219.[1] Link

  • Smith, B. J., & Walker, J. M. (2003). The Dansyl Method for Identifying N-Terminal Amino Acids.[3] The Protein Protocols Handbook, 189–196.[3] Link

  • Creative Proteomics. (n.d.). Analysis of N-terminus and C-terminus in Protein: A Comprehensive Guide. Link

  • Novor Cloud. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Link

Sources

Dansylmethionine: Specificity, Environmental Sensitivity, and Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dansylmethionine (Dansyl-Met) is not a chemically reactive labeling reagent; rather, it is a solvatochromic fluorescent probe formed by the reaction of dansyl chloride with methionine. Its utility in drug development and biochemical research stems from its extreme sensitivity to the polarity of its immediate environment.

Unlike rigid fluorophores (e.g., Fluorescein), Dansyl-Met exhibits a "cross-reactivity" that is spectral rather than chemical: its fluorescence quantum yield and emission maximum shift dramatically based on interactions with neighboring functional groups (dipoles) and solvent molecules. This guide details these interactions, distinguishing between chemical stability and spectral interference , and compares Dansyl-Met against modern alternatives like NBD-Methionine.

Mechanism of Action: The Solvatochromic Shift

To understand the cross-reactivity profile of Dansyl-Met, one must understand its photophysics. The Dansyl group contains a dimethylamino electron donor and a sulfonyl electron acceptor.[1][2]

  • Excitation: Upon UV excitation (~330-340 nm), the molecule undergoes an intramolecular charge transfer (ICT), creating a large dipole moment.

  • Relaxation (The "Cross-Reactivity"):

    • In Polar Environments (e.g., Water, Cytosol): Solvent dipoles reorient around the excited state, lowering its energy. This results in a Red Shift (emission >500 nm) and predominantly Quenching (low quantum yield).

    • In Hydrophobic Environments (e.g., Protein Pockets, Lipid Bilayers): Solvent relaxation is restricted. This results in a Blue Shift (emission ~460-480 nm) and High Quantum Yield .

Visualization: Solvatochromic Mechanism

DansylMechanism cluster_Polar Polar Environment (Water/Cytosol) cluster_NonPolar Hydrophobic Environment (Binding Pocket) GroundState Ground State (Dansyl-Met) ExcitedState Excited State (ICT) Large Dipole Moment GroundState->ExcitedState Excitation (330nm) RelaxedPolar Solvent Relaxation (Energy Loss) ExcitedState->RelaxedPolar Dipole Interaction StableNonPolar Restricted Relaxation (High Energy) ExcitedState->StableNonPolar Shielded from Solvent RedEmission Red Shift Emission (>520nm, Low Intensity) RelaxedPolar->RedEmission BlueEmission Blue Shift Emission (~460nm, High Intensity) StableNonPolar->BlueEmission

Figure 1: The dual-emission pathway of Dansyl-Met dependent on environmental polarity.

Cross-Reactivity Profile: Functional Groups & Interferences

While Dansyl-Met is chemically stable (the sulfonamide bond is robust), it exhibits significant spectral cross-reactivity with specific functional groups and ions.

A. Functional Group Interactions (Spectral Interference)
Functional GroupInteraction TypeEffect on Dansyl-MetMechanism
Protonated Amines (

)
Chemical/StaticStrong Quenching Protonation of the dimethylamino group eliminates the ICT mechanism. Fluorescence is lost below pH 5.
Hydroxyls (-OH) H-BondingRed Shift / Quenching Water or Serine/Threonine residues facilitate non-radiative decay via H-bonding.
Aromatic Rings (Trp/Tyr) FRETEnergy Transfer Tryptophan (Donor) can transfer energy to Dansyl (Acceptor) if within Förster radius (20-30 Å). Used for distance measurements.
Metal Ions (

)
CoordinationStatic Quenching Paramagnetic ions coordinate with the sulfonamide nitrogen or methionine carboxylate, quenching fluorescence.
B. Biological Specificity (Binding Cross-Reactivity)

Dansyl-Met is often used to probe Methionine transport or Albumin binding.

  • HSA Binding: Dansyl-amino acids bind to Sudlow Site I and II on Human Serum Albumin. The Dansyl group acts as an "anchor" in hydrophobic pockets.

  • Cross-Reactivity Warning: The Dansyl group is bulky. It may sterically hinder binding to highly specific Methionine-tRNA synthetases or narrow transport channels compared to native Methionine.

Comparative Analysis: Dansyl-Met vs. Alternatives

When selecting a probe for drug transport or binding studies, compare Dansyl-Met against NBD-Met and Native Met.

FeatureDansyl-MethionineNBD-MethionineNative Methionine
Excitation/Emission UV (330nm) / Blue-Green (450-550nm)Visible (460nm) / Green (535nm)N/A (Non-fluorescent)
Environmental Sensitivity Very High (Excellent for hydrophobic pockets)Moderate (Weakly solvatochromic)N/A
Size/Steric Hindrance Medium (Naphthalene ring)Medium-Large (Nitrobenzoxadiazole)Small (Native)
Photostability Moderate (Bleaches over time)Poor (Rapid photobleaching)Stable
Primary Application Hydrophobic pocket mapping, HSA bindingCellular uptake visualizationMetabolic incorporation, Mass Spec

Verdict: Use Dansyl-Met for structural biology and binding assays where environmental sensing is required. Use NBD-Met for microscopy where visible excitation is necessary to avoid UV damage to cells.

Experimental Protocol: Fluorescence Displacement Assay

Objective: Determine if a drug candidate competes with Dansyl-Met for binding sites on Human Serum Albumin (HSA).

Reagents
  • Buffer: 50 mM Potassium Phosphate, pH 7.4 (Avoid Tris/primary amines if possible to reduce background noise, though Dansyl-Met is stable).

  • Probe: 10 µM Dansyl-Methionine (Stock in DMSO).

  • Protein: 5 µM HSA.

  • Titrant: Drug candidate (0 - 100 µM).

Workflow
  • Baseline Measurement: Add 5 µM HSA to the cuvette. Add 10 µM Dansyl-Met. Incubate for 5 mins.

    • Observation: Fluorescence should increase significantly and shift blue (approx 460-480 nm) as Dansyl-Met enters the HSA hydrophobic pocket.

  • Titration: Sequentially add the drug candidate in 5 µM increments.

  • Readout: Monitor emission intensity at the peak wavelength (e.g., 480 nm).

    • Interpretation: A decrease in fluorescence indicates the drug is displacing Dansyl-Met from the hydrophobic pocket (Competitive Binding).

  • Control: Perform the same titration with Dansyl-Glycine to check if the displacement is specific to the Methionine side chain or just the Dansyl moiety.

Visualization: Assay Logic

AssayLogic Start Start: Dansyl-Met + HSA Signal High Fluorescence (Bound State) Start->Signal AddDrug Add Drug Candidate Signal->AddDrug Decision Fluorescence Change? AddDrug->Decision ResultA Decrease (Quench) Decision->ResultA Yes ResultB No Change Decision->ResultB No InterpretationA Competitive Displacement (Drug binds to same pocket) ResultA->InterpretationA InterpretationB Non-Specific / No Binding ResultB->InterpretationB

Figure 2: Logic flow for interpreting Dansyl-Met displacement assays.

References

  • Chuang, V. T., & Otagiri, M. (2006). Stereoselective binding of human serum albumin. Journal of Pharmaceutical Sciences. Link

    • Context: Establishes Dansyl-amino acids as probes for Sudlow Site I and II.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. Context: The authoritative text on solvatochromism and the mechanism of Dansyl fluorescence.
  • Sudlow, G., et al. (1975). The specificity of binding sites on human serum albumin. Molecular Pharmacology. Context: Foundational work defining the binding sites probed by Dansyl analogs.
  • Gonçalves, M. S. (2009). Fluorescent labeling of biomolecules with organic probes. Chemical Reviews. Link

    • Context: Comparison of Dansyl vs NBD and other fluorophores.
  • Chen, R. F. (1967). Fluorescence of dansyl amino acids in organic solvents and protein solutions. Archives of Biochemistry and Biophysics. Context: Detailed data on the quantum yield changes of Dansyl-Met in different solvents.

Sources

A Guide to Inter-Laboratory Validation of a Dansylmethionine-Based Assay for Methionine Adenosyltransferase

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the inter-laboratory validation of a Dansylmethionine-based fluorescence assay for measuring the activity of Methionine Adenosyltransferase (MAT). It is intended for researchers, scientists, and drug development professionals who require robust and reproducible methods for quantifying MAT activity. This document will delve into the scientific principles of the assay, the critical importance of inter-laboratory validation, and a comparative analysis with alternative methods, supported by experimental data and detailed protocols.

Introduction: The Significance of Methionine Adenosyltransferase (MAT)

Methionine Adenosyltransferase (MAT) is a family of essential enzymes that catalyze the synthesis of S-adenosyl-L-methionine (SAMe) from L-methionine and ATP.[1][2] SAMe is a universal methyl group donor and a precursor for the synthesis of polyamines and cysteine, making it a critical molecule in numerous cellular processes, including DNA methylation, histone modification, and neurotransmitter synthesis.[2][3] Dysregulation of MAT activity has been implicated in various diseases, including liver disease and cancer, making it an attractive target for therapeutic intervention.[1] Consequently, the availability of reliable and validated assays for MAT activity is paramount for basic research and drug discovery.

The this compound-Based Assay: A Fluorescence Approach

The this compound-based assay is a continuous, fluorescence-based method for measuring MAT activity. The principle of this assay relies on the change in fluorescence properties of the dansyl group upon enzymatic conversion of the substrate. This compound, a fluorescent analog of methionine, serves as the substrate for MAT. In its free form, the fluorescence of the dansyl group is quenched by the proximity of the methionine moiety. Upon enzymatic conversion of this compound to Dansyl-S-adenosylmethionine by MAT, a conformational change occurs, leading to a significant increase in fluorescence intensity. This change in fluorescence can be monitored in real-time to determine the rate of the enzymatic reaction.

Fluorescence-based assays, in general, offer high sensitivity and are amenable to high-throughput screening.[4][]

Visualizing the Assay Principle

Assay_Principle sub This compound (Low Fluorescence) enzyme MAT sub->enzyme Binds to active site prod Dansyl-S-adenosylmethionine (High Fluorescence) enzyme->prod Catalyzes conversion ppi_pi PPi + Pi enzyme->ppi_pi atp ATP atp->enzyme

Caption: Principle of the this compound-based MAT assay.

The Imperative of Inter-Laboratory Validation

While an assay may perform well in a single laboratory, its broader utility depends on its robustness and reproducibility across different sites. Inter-laboratory validation is a critical process to establish the reliability and consistency of an analytical method.[6] This process involves multiple laboratories testing the same samples using the same standardized protocol to assess the level of agreement in the results. For assays intended for use in multi-site clinical trials or as a benchmark in drug discovery, inter-laboratory validation is a regulatory expectation and a cornerstone of scientific rigor.

The primary goals of an inter-laboratory validation study are to:

  • Assess Reproducibility: Determine the variability of the assay when performed by different operators, using different equipment, in different environments.

  • Establish Robustness: Evaluate the assay's performance when subjected to minor, deliberate variations in the protocol.

  • Ensure Transferability: Confirm that the assay can be successfully implemented in other laboratories.

Designing a Robust Inter-Laboratory Validation Study

A successful inter-laboratory validation study requires careful planning and execution. The following components are essential:

Participating Laboratories and a Standardized Protocol

A minimum of three to five laboratories should be recruited to participate in the study. A detailed and unambiguous Standard Operating Procedure (SOP) is the most critical document for the study. It should meticulously describe every aspect of the assay, including:

  • Reagent preparation and storage.

  • Instrumentation setup and calibration.

  • Sample handling and preparation.

  • Step-by-step assay procedure.

  • Data acquisition and analysis methods.

Common Reagents and Samples

To minimize variability, a central laboratory should prepare and distribute a common set of reagents and samples to all participating laboratories. This includes:

  • This compound substrate: A single, high-purity batch.

  • Recombinant MAT enzyme: A well-characterized, purified enzyme to serve as a positive control.

  • Assay buffer and other reagents: Pre-mixed and quality-controlled.

  • Validation Samples: A panel of samples with varying MAT activity, including a negative control (heat-inactivated enzyme), low, medium, and high activity samples. These can be prepared by spiking a biological matrix with known concentrations of the recombinant enzyme.

Key Performance Characteristics for Evaluation

The following parameters are crucial for assessing the performance of the this compound-based assay in an inter-laboratory setting[7]:

  • Precision: The closeness of agreement between independent test results.

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. Assessed by running the same sample multiple times in the same assay run.

    • Reproducibility (Inter-laboratory precision): The precision under different operating conditions (different labs, operators, equipment). Assessed by comparing the results for the same samples across all participating laboratories.

  • Accuracy: The closeness of the mean test result to the true or accepted reference value. This can be determined by analyzing samples with known concentrations of MAT.

  • Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample. This is assessed by analyzing a dilution series of a high-activity sample.

  • Sensitivity:

    • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Specificity: The ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present. This can be evaluated by testing for interference from structurally related compounds or components of the sample matrix.

Visualizing the Inter-Laboratory Validation Workflow

Validation_Workflow start Study Design & Protocol Development prep Centralized Preparation of Reagents & Samples start->prep dist Distribution to Participating Labs prep->dist labA Lab A Assay Performance dist->labA labB Lab B Assay Performance dist->labB labC Lab C Assay Performance dist->labC collect Data Collection & Collation labA->collect labB->collect labC->collect analysis Statistical Analysis of Performance Metrics collect->analysis report Final Validation Report analysis->report

Caption: Workflow for an inter-laboratory validation study.

Comparative Analysis with Alternative MAT Assays

The this compound-based assay is one of several methods available for measuring MAT activity. A comprehensive comparison with these alternatives is essential for selecting the most appropriate assay for a given application.

FeatureThis compound AssayColorimetric AssayImmunoassay (cELISA)LC-MS/MS Assay
Principle Fluorescence increase upon enzymatic conversion of a dansyl-labeled substrate.Detection of pyrophosphate, a product of the MAT reaction, using a colorimetric probe.[1][8]Competitive ELISA to quantify the product, SAMe.[2][3]Direct quantification of SAMe by mass spectrometry.[9]
Detection FluorescenceAbsorbanceAbsorbance/FluorescenceMass-to-charge ratio
Throughput HighHighMedium to HighLow to Medium
Sensitivity HighModerateHighVery High
Cost ModerateLowHighVery High
Advantages Continuous, real-time measurement; high sensitivity.Simple, homogeneous format; suitable for high-throughput screening.[1]High specificity and sensitivity.[3]Gold standard for quantification; high specificity and sensitivity.[9]
Disadvantages Potential for interference from fluorescent compounds.Indirect measurement; potential for interference from phosphate sources.Requires specific antibodies; may have cross-reactivity issues.Requires expensive instrumentation and specialized expertise; lower throughput.[9]

Experimental Protocol for Inter-Laboratory Validation

This section provides a detailed, step-by-step protocol for the inter-laboratory validation of the this compound-based MAT assay.

Reagent Preparation
  • Assay Buffer: Prepare a 1 M Tris-HCl buffer (pH 8.0) containing 1 M KCl, 100 mM MgCl₂, and 10% glycerol. Filter sterilize and store at 4°C.

  • ATP Solution: Prepare a 100 mM solution of ATP in nuclease-free water. Aliquot and store at -20°C.

  • This compound Substrate: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C, protected from light.

  • Recombinant MAT Enzyme: Reconstitute the lyophilized enzyme in the assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.

  • Validation Samples: Prepare a set of validation samples by spiking a suitable biological matrix (e.g., cell lysate with low endogenous MAT activity) with the recombinant MAT enzyme to achieve final concentrations of 0, 1, 5, 10, and 20 µg/mL. Aliquot and store at -80°C.

Assay Procedure
  • Prepare a master mix containing the assay buffer, ATP, and this compound. The final concentrations in the reaction should be 100 mM Tris-HCl, 100 mM KCl, 10 mM MgCl₂, 1% glycerol, 5 mM ATP, and 100 µM this compound.

  • Pipette 90 µL of the master mix into the wells of a black, 96-well microplate.

  • Add 10 µL of the validation samples or recombinant MAT enzyme standards to the appropriate wells.

  • Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

  • Measure the fluorescence intensity every minute for 60 minutes, with excitation at 340 nm and emission at 520 nm.

Data Analysis
  • For each well, calculate the rate of the reaction (V) by determining the slope of the linear portion of the fluorescence versus time curve.

  • Subtract the rate of the negative control (no enzyme) from all other rates to correct for background fluorescence.

  • Construct a standard curve by plotting the reaction rates of the recombinant MAT enzyme standards against their known concentrations.

  • Determine the MAT activity in the validation samples by interpolating their reaction rates from the standard curve.

Statistical Analysis and Acceptance Criteria

The data from all participating laboratories should be collated and analyzed statistically to determine the inter-laboratory precision and accuracy.

  • Precision: The coefficient of variation (%CV) should be calculated for the results of each validation sample within each laboratory (repeatability) and across all laboratories (reproducibility). A common acceptance criterion for %CV is ≤ 20%.[7]

  • Accuracy: The accuracy should be expressed as the percent recovery of the known MAT concentration in the validation samples. An acceptance range of 80-120% is typically required.

Conclusion

The this compound-based assay for MAT activity offers a sensitive and high-throughput method for quantifying this important enzyme. However, to ensure its reliability and utility in a multi-site setting, a thorough inter-laboratory validation is essential. By following the guidelines and protocols outlined in this guide, researchers can establish the robustness, reproducibility, and accuracy of this assay, thereby providing a valuable tool for drug discovery and biomedical research.

References

  • Costa, M., et al. (1996). Interlaboratory validation of a new assay for DNA-protein crosslinks. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 369(1-2), 13-21. [Link]

  • Amerigo Scientific. Methionine Adenosyltransferase (MAT) activity assay kit. Product Information. [Link]

  • Yang, H., et al. (2017). Novel immunoassays to detect methionine adenosyltransferase activity and quantify S-adenosylmethionine. The FEBS Journal, 284(11), 1787-1803. [Link]

  • Zheng, Y., et al. (2016). A Sensitive Mass-spectrum Assay to Characterize Engineered Methionine Adenosyltransferases with S-Alkyl Methionine Analogues as Substrates. Journal of Analytical & Bioanalytical Techniques, 7(5), 332. [Link]

  • Woodson, S. A., & Johnson, J. E. (2009). A general fluorescence-based coupled assay for S-adenosylmethionine-dependent methyltransferases. Analytical Biochemistry, 391(2), 95-100. [Link]

  • Al-Fahad, A. J., et al. (2025). Cross-disciplinary Insights into Enzyme-Based Diagnostics: Linked Chemistry, Microbiology, and Laboratory Medicine. Scholars Middle East Publishers. [Link]

  • Majumdar, S., et al. (2013). Alternative Substrates Selective for S-adenosylmethionine Synthetases from Pathogenic Bacteria. Journal of Biological Chemistry, 288(21), 15068-15076. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Ismail, H. M., et al. (2018). Hydrogen Peroxide-Based Fluorometric Assay for Real-Time Monitoring of SAM-Dependent Methyltransferases. Frontiers in Chemistry, 6, 44. [Link]

  • Stevenson, L., et al. (2021). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal, 23(4), 84. [Link]

  • Grokhovsky, S. L., et al. (2022). Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases. International Journal of Molecular Sciences, 23(8), 4342. [Link]

  • Mediomics. Bridge-It® SAM Fluorescence Assay Principle. Assay Protocol. [Link]

  • Heckmann, D., et al. (2018). Kinetic profiling of metabolic specialists demonstrates stability and consistency of in vivo enzyme turnover numbers. Nature Communications, 9(1), 5064. [Link]

  • Singh, R. K., et al. (2018). Direct Detection of Products from S-Adenosylmethionine-Dependent Enzymes Using a Competitive Fluorescence Polarization Assay. Biochemistry, 57(38), 5577-5585. [Link]

  • Di Martino, S., et al. (2022). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 23(19), 11846. [Link]

  • Chen, Y., et al. (2026). Immunocapture-LC-MS/MS Method for Quantification of the Anti-Alzheimer's Monoclonal Antibody Donanemab in Human and Mice Serum. ACS Omega. [Link]

  • Papapanou, P. N., et al. (2026). Advanced Diagnostic Technologies and Molecular Biomarkers in Periodontitis: Systemic Health Implications and Translational Perspectives. Journal of Clinical Periodontology. [Link]

Sources

A Comparative Guide to Protein Quantification: Unveiling the Potential of Dansylmethionine Fluorescence

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional: A detailed, data-driven comparison of protein quantification methodologies, with a special focus on the emerging utility of Dansylmethionine fluorescence.

In the landscape of protein research and therapeutic development, the accurate determination of protein concentration is a cornerstone of reliable and reproducible experimentation. From normalizing samples for immunoassays to characterizing purified biologics, the precision of protein quantification directly impacts the validity of downstream applications. While traditional colorimetric methods have long been the workhorses of the laboratory, the unique photophysical properties of fluorescent probes like this compound present a compelling alternative.

This guide provides a comprehensive comparison of the this compound fluorescence-based assay with established methods such as the Bradford, Bicinchoninic Acid (BCA), and Lowry assays. We will delve into the underlying principles of each technique, present comparative experimental data, and provide detailed protocols to empower researchers to make informed decisions for their specific applications.

The Principle of this compound Fluorescence in Protein Quantification

This compound, a derivative of the environmentally sensitive fluorophore dansyl, exhibits a fascinating phenomenon known as solvatochromism. In aqueous solutions, the free this compound molecule has a low fluorescence quantum yield. However, upon binding to the hydrophobic pockets of proteins, it experiences a less polar microenvironment. This change in polarity leads to a significant enhancement of its fluorescence intensity and a blue shift in its emission maximum. This direct correlation between the increase in fluorescence and the amount of protein present forms the basis of a sensitive protein quantification assay.

The dansyl moiety's fluorescence is highly dependent on its local environment, making it a powerful tool for probing protein structure and interactions. When this compound binds to a protein, the fluorophore is shielded from the quenching effects of water, resulting in a dramatic increase in its fluorescence signal. This principle allows for the development of a simple, mix-and-read assay for determining protein concentration.

Caption: Principle of this compound fluorescence enhancement upon protein binding.

Comparative Analysis of Protein Quantification Assays

The choice of a protein quantification assay depends on several factors, including the required sensitivity, the presence of interfering substances in the sample, and the desired throughput. Below is a comparative overview of the this compound assay and its traditional counterparts.

FeatureThis compound AssayBradford AssayBCA AssayLowry Assay
Principle Fluorescence enhancementAbsorbance shift of Coomassie dyeCopper reduction and chelationCopper reduction and Folin reagent oxidation
Detection Fluorescence (Ex/Em ~340/520 nm)Absorbance (595 nm)Absorbance (562 nm)Absorbance (750 nm)
Sensitivity High (ng range)Moderate (µg range)[1]High (µg to mg range)[2]High (µg to mg range)
Linear Range NarrowerNarrow, non-linear at high concentrationsBroadModerate
Assay Time ~15-30 minutes~5-10 minutes[1][3]~30-120 minutes~40 minutes[4]
Interference Potentially sensitive to detergents that quench fluorescenceHighly susceptible to detergents and basic buffers[5]Tolerant to most detergents, but susceptible to reducing agents and chelators[2][5]Susceptible to a wide range of substances including detergents, reducing agents, and certain amino acids[6]
Protein-to-Protein Variation ModerateHigh, dependent on basic and aromatic amino acid content[5]LowModerate

Experimental Protocols

To provide a practical comparison, we outline the step-by-step methodologies for each assay.

This compound Fluorescence Assay Protocol

This protocol is a generalized procedure and may require optimization for specific proteins and experimental conditions.

Materials:

  • This compound stock solution (e.g., 1 mM in a suitable organic solvent like DMSO or ethanol)

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Protein standards (e.g., Bovine Serum Albumin, BSA, at a known concentration)

  • Unknown protein samples

  • Microplate reader with fluorescence capabilities

  • Black, flat-bottom 96-well microplates

Procedure:

  • Prepare Protein Standards: Create a series of protein standards by diluting the BSA stock solution in the assay buffer to final concentrations ranging from approximately 0.1 µg/mL to 50 µg/mL.

  • Prepare this compound Working Solution: Dilute the this compound stock solution in the assay buffer to a final concentration of approximately 10-50 µM. The optimal concentration should be determined experimentally.

  • Sample Preparation: Dilute the unknown protein samples in the assay buffer to fall within the linear range of the standard curve.

  • Assay Setup: In a 96-well black microplate, add 100 µL of each protein standard and unknown sample to separate wells. Include a blank well containing only the assay buffer.

  • Add this compound: Add 100 µL of the this compound working solution to all wells.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 520 nm. The optimal wavelengths may vary slightly depending on the instrument and the protein being assayed.

  • Data Analysis: Subtract the fluorescence of the blank from all readings. Plot the fluorescence intensity of the standards versus their known concentrations to generate a standard curve. Use the standard curve to determine the concentration of the unknown protein samples.

Caption: Experimental workflow for the this compound protein quantification assay.

Bradford Assay Protocol[1][7]

Materials:

  • Bradford reagent (commercially available or prepared by dissolving 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol, then adding 100 mL of 85% phosphoric acid and making up the volume to 1 L with distilled water)[1].

  • Protein standards (e.g., BSA)

  • Unknown protein samples

  • Spectrophotometer or microplate reader

  • Cuvettes or 96-well plates

Procedure:

  • Prepare Protein Standards: Prepare a series of BSA standards in the same buffer as the unknown samples, typically in the range of 1-20 µg/mL.

  • Sample Preparation: Dilute unknown samples to fall within the standard curve range.

  • Assay: To 100 µL of each standard and sample, add 5 mL of Bradford reagent. For a microplate format, use smaller volumes (e.g., 5 µL sample and 250 µL reagent).

  • Incubation: Incubate at room temperature for at least 5 minutes.

  • Measurement: Measure the absorbance at 595 nm.

  • Analysis: Generate a standard curve and determine the concentration of the unknown samples.

BCA Assay Protocol

Materials:

  • BCA Reagent A (containing bicinchoninic acid, sodium carbonate, and sodium tartrate in an alkaline solution)

  • BCA Reagent B (containing copper (II) sulfate)

  • Protein standards (e.g., BSA)

  • Unknown protein samples

  • Spectrophotometer or microplate reader

  • Cuvettes or 96-well plates

Procedure:

  • Prepare Working Reagent: Mix Reagent A and Reagent B in a 50:1 ratio.

  • Prepare Protein Standards: Prepare a series of BSA standards, typically in the range of 20-2000 µg/mL.

  • Sample Preparation: Dilute unknown samples to fall within the standard curve range.

  • Assay: Add 25 µL of each standard and sample to separate wells of a microplate. Add 200 µL of the working reagent to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes or at room temperature for 2 hours.

  • Measurement: Measure the absorbance at 562 nm.

  • Analysis: Generate a standard curve and determine the concentration of the unknown samples.

Lowry Assay Protocol[4]

Materials:

  • Reagent A: 2% Na2CO3 in 0.1 N NaOH

  • Reagent B: 1% CuSO4·5H2O

  • Reagent C (Alkaline Copper Solution): Mix 50 mL of Reagent A with 1 mL of Reagent B.

  • Folin-Ciocalteu Phenol Reagent (diluted 1:1 with water)

  • Protein standards (e.g., BSA)

  • Unknown protein samples

  • Spectrophotometer

Procedure:

  • Prepare Protein Standards: Prepare a series of BSA standards, typically in the range of 5-100 µg/mL.

  • Assay: To 0.5 mL of each standard and sample, add 5 mL of Reagent C.

  • Incubation: Incubate at room temperature for 10 minutes.

  • Add Folin Reagent: Add 0.5 mL of diluted Folin-Ciocalteu reagent and mix immediately.

  • Incubation: Incubate at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 750 nm.

  • Analysis: Generate a standard curve and determine the concentration of the unknown samples.

Discussion and Recommendations

The this compound fluorescence assay offers several advantages, most notably its high sensitivity, which can be particularly beneficial when working with low-abundance proteins. The mix-and-read format is also amenable to high-throughput screening applications. However, researchers should be mindful of potential interference from compounds that can quench fluorescence or from detergents that might disrupt the protein's hydrophobic pockets where this compound binds.

In contrast, the Bradford assay is rapid and simple but suffers from high protein-to-protein variability and is highly susceptible to interference from detergents[5][7]. The BCA assay offers better tolerance to detergents and lower protein-to-protein variation, making it a more robust choice for complex samples, although it is sensitive to reducing agents[2]. The Lowry assay , while historically significant, is prone to interference from a wide variety of substances and has a more complex procedure[6].

When to Choose the this compound Assay:

  • When high sensitivity is required for low-concentration protein samples.

  • For high-throughput screening applications where a rapid, mix-and-read format is advantageous.

  • When samples are relatively pure and free from significant concentrations of fluorescence-quenching agents or detergents.

Causality Behind Experimental Choices:

The choice of assay buffer in the this compound protocol is critical. A buffer at physiological pH (e.g., PBS at pH 7.4) is generally recommended to maintain the native conformation of the protein, ensuring that the hydrophobic binding sites for this compound are accessible. The incubation time is a balance between allowing sufficient time for the binding equilibrium to be reached and minimizing potential photobleaching of the fluorescent probe. The use of black microplates is essential to reduce background fluorescence and prevent light scattering between wells, thereby improving the signal-to-noise ratio.

Conclusion

The this compound fluorescence assay presents a promising and highly sensitive method for protein quantification. Its reliance on the environmentally sensitive fluorescence of the dansyl probe offers a distinct advantage in detecting low protein concentrations. While it may not be a universal replacement for all other methods, particularly in the presence of certain interfering substances, it provides a valuable addition to the researcher's toolkit. By understanding the principles, advantages, and limitations of each of the major protein quantification assays, scientists can select the most appropriate method to ensure the accuracy and reliability of their experimental data, ultimately advancing the frontiers of protein research and drug development.

References

  • How To Perform Protein Quantitation Using the Bradford Assay. (2019). YouTube. [Link]

  • Protein determination by the Bradford method. Rice University. [Link]

  • Assays for Determination of Protein Concentration. BIOCEV. [Link]

  • ASSAY PROTOCOL. Mediomics. [Link]

  • Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights. PMC. [Link]

  • Differences in Protein Assays and Their Results. ABS Bio. [Link]

  • Which protein assay is best for you? Azure Biosystems. [Link]

  • Assays for Determination of Protein Concentration. BIOCEV. [Link]

  • Chapter 8 - Quantitation of Protein. CEQUIBIEM. [Link]

  • Colorimetric protein assay techniques. PubMed. [Link]

  • Regulation of Absorption and Emission in a Protein/Fluorophore Complex. PMC. [Link]

  • Overcome effects of detergents & reducing agents in protein estimation. G-Biosciences. [Link]

Sources

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